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Mtb-IN-3

Cat. No.: B12391118
M. Wt: 320.3 g/mol
InChI Key: KBHNUZGDPQRIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview: Mtb-IN-3 is a novel, small-molecule investigational compound designed for basic research applications targeting Mycobacterium tuberculosis (Mtb). It serves as a valuable tool for scientists exploring new pathways and mechanisms to combat tuberculosis, a disease that continues to pose a significant global health burden and for which new therapeutic strategies are urgently needed . Research Applications and Value: This compound is supplied For Research Use Only (RUO) and is intended solely for laboratory research investigations. It is not intended for use in diagnostics, therapeutics, or any clinical applications. Researchers can utilize this compound to study bacterial survival mechanisms, validate novel drug targets, and investigate host-pathogen interactions in vitro . Its application is critical in the early stages of antimicrobial discovery, helping to identify promising lead compounds that may address the growing challenge of drug-resistant TB . Intended User and Handling: This product is strictly for use by qualified and trained researchers in a controlled laboratory setting. It is not for human, veterinary, or household use. Please refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12N2O4 B12391118 Mtb-IN-3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H12N2O4

Molecular Weight

320.3 g/mol

IUPAC Name

N-(4-oxo-1,3-benzodioxin-7-yl)quinoline-2-carboxamide

InChI

InChI=1S/C18H12N2O4/c21-17(15-8-5-11-3-1-2-4-14(11)20-15)19-12-6-7-13-16(9-12)23-10-24-18(13)22/h1-9H,10H2,(H,19,21)

InChI Key

KBHNUZGDPQRIRA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4C=C3)C(=O)O1

Origin of Product

United States

Foundational & Exploratory

Mtb-IN-3: A Technical Guide on its Antimycobacterial Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mechanism of action of Mtb-IN-3, a novel inhibitor of Mycobacterium tuberculosis (Mtb). This compound, also identified as compound 10c, demonstrates potent and selective in vitro activity against Mtb, including drug-sensitive and drug-resistant strains. This document consolidates the available quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes its proposed mechanism of action and experimental workflows. Biochemical studies and in silico simulations suggest that this compound likely exerts its antimycobacterial effect by targeting methionine metabolism, with evidence pointing to the inhibition of methionyl-tRNA synthetase.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. This compound has emerged as a promising antimycobacterial agent with significant in vitro potency. This guide aims to provide a comprehensive resource for researchers and drug developers by detailing the current understanding of its mechanism of action.

Quantitative Data

The antimycobacterial activity and cytotoxicity of this compound have been evaluated through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis

Mtb StrainMIC (µM)
H37Rv (drug-sensitive)1.95
Isoniazid-resistant clinical isolate3.9
Rifampicin-resistant clinical isolate3.9

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
Human embryonic kidney (HEK293)> 50
Human hepatoma (HepG2)> 50

Mechanism of Action

Biochemical investigations have revealed that the antimycobacterial activity of this compound is linked to the disruption of methionine metabolism in M. tuberculosis. The inhibitory effect of this compound on Mtb growth can be reversed by the addition of exogenous methionine to the culture medium, suggesting that the compound interferes with the de novo biosynthesis or uptake of this essential amino acid.

In silico modeling and docking studies have further pinpointed the likely molecular target of this compound as methionyl-tRNA synthetase (MetRS). This enzyme is crucial for protein synthesis as it catalyzes the charging of tRNA with methionine. Inhibition of MetRS would lead to a depletion of methionyl-tRNA, thereby halting protein synthesis and leading to bacterial cell death.

Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound, highlighting its interaction with the methionine metabolic pathway and its putative target, methionyl-tRNA synthetase.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Antimycobacterial Activity Assay (Microplate Alamar Blue Assay - MABA)
  • Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Serial two-fold dilutions are prepared in 7H9 broth in a 96-well microplate.

  • Inoculation: A mid-log phase culture of Mtb H37Rv is diluted to a final inoculum of 1.5 x 10^5 colony-forming units (CFU)/mL, which is then added to each well of the microplate containing the serially diluted compound.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Alamar Blue Addition: After incubation, a mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.

  • Readout: The plates are incubated for another 24 hours, and the fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The MIC is defined as the lowest concentration of the compound that inhibits fluorescence by ≥90% compared to the untreated control.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cell lines (e.g., HEK293, HepG2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for 48 hours.

  • MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Experimental Workflow

The following diagram outlines the general experimental workflow for the identification and characterization of this compound.

Caption: Workflow for this compound discovery and characterization.

Conclusion

This compound represents a promising new scaffold for the development of novel antituberculosis agents. Its potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, coupled with its low cytotoxicity, makes it an attractive candidate for further preclinical development. The elucidation of its mechanism of action, targeting the essential methionine metabolism pathway, provides a solid foundation for lead optimization and the development of next-generation antitubercular drugs. Further studies are warranted to confirm the direct inhibition of methionyl-tRNA synthetase and to evaluate the in vivo efficacy and pharmacokinetic properties of this compound.

Unveiling the Molecular Targets of Novel Anti-Tubercular Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent global threat of Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant strains, necessitates the discovery and development of novel therapeutics with new mechanisms of action. A critical step in this process is the identification and validation of the molecular target of a potential new drug. While the specific molecular target of the compound designated Mtb-IN-3 is not yet publicly disclosed in scientific literature, this guide provides a comprehensive overview of the methodologies and strategies employed to elucidate the molecular targets of novel anti-tubercular agents.

Core Strategies for Molecular Target Identification

The identification of a drug's molecular target is a multifaceted process that often involves a combination of genetic, biochemical, and proteomic approaches. The general workflow begins with the discovery of a compound that inhibits the growth of Mtb in whole-cell screening assays. The subsequent challenge is to pinpoint the specific cellular component with which the compound interacts to exert its bactericidal or bacteriostatic effect.

Experimental Protocols: Key Methodologies

1. Generation and Analysis of Drug-Resistant Mutants:

A cornerstone of target identification is the generation of spontaneous drug-resistant mutants. By exposing a large population of Mtb to the inhibitory compound, mutants that can survive and replicate are selected. Whole-genome sequencing of these resistant isolates can then identify mutations in the gene encoding the putative drug target or in genes involved in the compound's metabolism or transport.

  • Detailed Methodology:

    • Mutant Selection: Mtb cultures are plated on solid medium containing the inhibitory compound at a concentration several times higher than the minimum inhibitory concentration (MIC).

    • Isolation and Verification: Colonies that appear after incubation are isolated, and their resistance to the compound is confirmed by re-testing the MIC.

    • Whole-Genome Sequencing: Genomic DNA is extracted from both the resistant mutants and the parental wild-type strain. High-throughput sequencing is performed to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are unique to the resistant isolates.

    • Data Analysis: The identified mutations are analyzed to determine if they consistently fall within a specific gene or operon across independently generated resistant mutants.

2. Affinity-Based Methods:

These techniques utilize a modified version of the inhibitory compound to "pull down" its binding partners from the Mtb proteome.

  • Detailed Methodology (Affinity Chromatography):

    • Probe Synthesis: The inhibitor is chemically modified to incorporate a linker and an affinity tag (e.g., biotin) while preserving its biological activity.

    • Cell Lysate Preparation: Mtb cells are cultured, harvested, and lysed to release the cellular proteins.

    • Affinity Pull-down: The cell lysate is incubated with the tagged inhibitor, which is immobilized on a solid support (e.g., streptavidin beads for a biotin tag).

    • Elution and Identification: Proteins that bind to the inhibitor are retained on the support while non-binding proteins are washed away. The bound proteins are then eluted and identified using techniques like mass spectrometry.

3. Proteomics and Transcriptomics:

Global changes in protein or gene expression in response to drug treatment can provide clues about the compound's mechanism of action and its target pathway.

  • Detailed Methodology (Proteomics):

    • Drug Treatment: Mtb cultures are treated with the inhibitor at a sub-lethal concentration for a defined period.

    • Protein Extraction and Digestion: Proteins are extracted from treated and untreated cells and digested into peptides.

    • Mass Spectrometry: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

    • Data Analysis: Changes in the abundance of specific proteins or protein classes can indicate which cellular pathways are affected by the compound.

Data Presentation: Characterization of Novel Inhibitors

Once a putative target is identified, further biochemical and biophysical assays are essential to validate the interaction and quantify the inhibitor's potency. The following table provides an example of the types of quantitative data that are crucial for characterizing a new anti-tubercular agent.

ParameterDescriptionExample Value
MIC Minimum Inhibitory Concentration: The lowest concentration of the compound that prevents visible growth of Mtb.0.1 - 10 µg/mL
IC50 Half-maximal Inhibitory Concentration: The concentration of the inhibitor required to reduce the activity of the purified target enzyme by 50%.10 - 500 nM
Ki Inhibition Constant: A measure of the binding affinity of the inhibitor to its target enzyme.5 - 100 nM
Kd Dissociation Constant: A measure of the binding affinity between the inhibitor and its target protein.1 - 200 nM

Visualization of Key Processes

Diagram 1: General Workflow for Molecular Target Identification

Target_Identification_Workflow cluster_0 Compound Discovery cluster_1 Target Hypothesis Generation cluster_2 Target Validation cluster_3 Mechanism of Action start Whole-Cell Screening hit Active Compound (e.g., this compound) start->hit mutant Resistant Mutant Generation & WGS hit->mutant affinity Affinity Chromatography-MS hit->affinity proteomics Proteomics / Transcriptomics hit->proteomics recombinant Recombinant Protein Expression & Purification mutant->recombinant affinity->recombinant proteomics->recombinant biochemical Enzymatic Assays (IC50) recombinant->biochemical biophysical Binding Assays (Kd) recombinant->biophysical gen_validation Genetic Knockdown/Overexpression recombinant->gen_validation pathway Pathway Elucidation biochemical->pathway biophysical->pathway gen_validation->pathway

Caption: A generalized workflow for identifying the molecular target of a novel anti-tubercular compound.

Diagram 2: Example of a Targeted Pathway - Mycolic Acid Biosynthesis

Many successful anti-tubercular drugs target the biosynthesis of mycolic acids, which are essential components of the Mtb cell wall.[1] The enzyme InhA is a key player in this pathway and is the target of the frontline drug isoniazid.[1]

Mycolic_Acid_Pathway cluster_pathway Mycolic Acid Biosynthesis cluster_inhibitors Inhibitors FAS_I Fatty Acid Synthase I FAS_II Fatty Acid Synthase II FAS_I->FAS_II ACC Acetyl-CoA Carboxylase ACC->FAS_II Pks13 Pks13 FAS_II->Pks13 Mycolic_Acid Mycolic Acids Pks13->Mycolic_Acid Cell_Wall Mtb Cell Wall Mycolic_Acid->Cell_Wall Isoniazid Isoniazid (pro-drug) InhA InhA (part of FAS-II) Isoniazid->InhA inhibits Ethionamide Ethionamide Ethionamide->InhA inhibits

Caption: A simplified diagram of the mycolic acid biosynthesis pathway and the action of inhibitors.

Conclusion

The identification of the molecular target of a novel anti-tubercular compound is a challenging but essential component of the drug development pipeline. The integration of genetic, biochemical, and proteomic approaches provides a robust framework for elucidating the mechanism of action of new chemical entities. While the specific target of this compound remains to be characterized in the public domain, the methodologies outlined in this guide represent the current state-of-the-art in the field and are critical for advancing the next generation of therapies to combat tuberculosis.

References

In Vitro Anti-mycobacterial Activity of Mtb-IN-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-mycobacterial activity of Mtb-IN-3, a novel pyridine carboxamide derivative. This compound, also identified as compound 10c, has demonstrated selective and potent activity against Mycobacterium tuberculosis (Mtb), including drug-sensitive and drug-resistant strains, with a favorable cytotoxicity profile.[1][2] This document summarizes the key quantitative data, details the experimental protocols used for its evaluation, and visualizes its proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The anti-mycobacterial activity and cytotoxicity of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Anti-mycobacterial Activity of this compound (Compound 10c) [1][2]

ParameterM. tuberculosis H37RvDrug-Resistant M. tuberculosis H37Rv
MIC (µg/mL) Data not publicly availableData not publicly available
MIC (µM) Data not publicly availableData not publicly available

Note: While the source literature describes the activity as "potent," specific MIC values for compound 10c were not detailed in the provided search results. Further access to the full-text article is required for this specific data.

Table 2: In Vitro and In Vivo Cytotoxicity of this compound (Compound 10c) [1]

Cell Line/OrganismAssayParameterValue
In VitroCytotoxicity AssayIC50 (µM)>1000
In VivoMurine ModelCytotoxicityNo observed cytotoxicity

Table 3: In Vivo Efficacy of this compound (Compound 10c) in a Murine Tuberculosis Model [1][2]

Animal ModelTreatmentOrganOutcome
MurineThis compound (Compound 10c)SpleenStatistically significant decrease in Colony-Forming Units (CFU)

Table 4: Metabolic Stability of this compound (Compound 10c) [1]

SystemParameterValue
Human Liver MicrosomesHalf-life (t½)630 min

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's anti-mycobacterial properties.

In Vitro Anti-mycobacterial Activity Assay

The determination of the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv and drug-resistant strains was performed using a standardized microplate-based assay.

Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout Compound Prep Prepare serial dilutions of this compound Microplate Inoculate microplate wells containing compound dilutions Compound Prep->Microplate Add to wells Inoculum Prep Prepare standardized M. tuberculosis inoculum Inoculum Prep->Microplate Add to wells Incubation Incubate plates under appropriate conditions Microplate->Incubation Visual Inspection Visually assess bacterial growth inhibition Incubation->Visual Inspection MIC Determination Determine MIC as the lowest concentration with no visible growth Visual Inspection->MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Compound Preparation: this compound (compound 10c) was dissolved in a suitable solvent and serially diluted in microtiter plates to obtain a range of concentrations.

  • Inoculum Preparation: A standardized suspension of M. tuberculosis H37Rv (and its drug-resistant variants) was prepared to a specific optical density.

  • Inoculation: The microtiter plates containing the compound dilutions were inoculated with the bacterial suspension.

  • Incubation: The plates were incubated under appropriate conditions (temperature, humidity, and time) to allow for bacterial growth.

  • MIC Determination: The MIC was determined as the lowest concentration of this compound that completely inhibited the visible growth of the mycobacteria.

In Vitro Cytotoxicity Assay

The cytotoxicity of this compound was evaluated to determine its selectivity for mycobacteria over host cells.

Protocol:

  • Cell Culture: A suitable mammalian cell line was cultured in appropriate media and seeded into microtiter plates.

  • Compound Treatment: The cells were treated with various concentrations of this compound.

  • Incubation: The plates were incubated for a specified period.

  • Viability Assessment: Cell viability was assessed using a standard method, such as the MTT or resazurin assay.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was calculated as the concentration of this compound that resulted in a 50% reduction in cell viability.

In Vivo Efficacy in a Murine Tuberculosis Model

The anti-mycobacterial activity of this compound was further assessed in a murine model of tuberculosis.

Workflow for In Vivo Efficacy Study

G Infection Infect mice with M. tuberculosis Treatment Administer this compound or vehicle control Infection->Treatment Monitoring Monitor animal health and weight Treatment->Monitoring Endpoint Euthanize mice at a defined endpoint Monitoring->Endpoint Organ Harvest Harvest spleens and/or lungs Endpoint->Organ Harvest CFU Enumeration Homogenize organs and plate dilutions to count CFUs Organ Harvest->CFU Enumeration Analysis Statistically compare CFU counts between treated and control groups CFU Enumeration->Analysis

Caption: Experimental workflow for the murine tuberculosis model.

Protocol:

  • Infection: Mice were infected with a standardized inoculum of M. tuberculosis.

  • Treatment: After a specified period to allow the infection to establish, mice were treated with this compound or a vehicle control over a defined treatment period.

  • Monitoring: The health and body weight of the mice were monitored throughout the experiment.

  • Endpoint and Organ Harvest: At the end of the treatment period, mice were euthanized, and spleens and/or lungs were aseptically harvested.

  • CFU Enumeration: The harvested organs were homogenized, and serial dilutions were plated on appropriate agar to determine the number of viable mycobacteria (Colony-Forming Units).

  • Data Analysis: The CFU counts from the this compound-treated group were compared to the control group to determine the reduction in bacterial load.

Mechanism of Action

Biochemical and in silico studies have provided insights into the potential mechanism of action of this compound. Unlike its structural analog, 4-aminosalicylic acid, this compound does not appear to directly target the folate pathway.[1][2] Instead, evidence points towards the inhibition of methionine metabolism.

In silico simulations suggest that this compound may bind to the mycobacterial methionine-tRNA synthetase (MetRS).[1][2] This enzyme is crucial for protein synthesis, as it catalyzes the attachment of methionine to its corresponding tRNA. Inhibition of MetRS would disrupt protein synthesis, leading to a bactericidal effect.

Proposed Signaling Pathway for this compound Action

G This compound This compound MetRS Methionine-tRNA Synthetase (MetRS) This compound->MetRS Inhibits Met_tRNA_Met Methionyl-tRNA-Met MetRS->Met_tRNA_Met Catalyzes Methionine Methionine Methionine->MetRS tRNA_Met tRNA-Met tRNA_Met->MetRS Protein_Synthesis Protein Synthesis Met_tRNA_Met->Protein_Synthesis Essential for Bacterial_Death Bacterial Death Protein_Synthesis->Bacterial_Death Disruption leads to

Caption: Proposed mechanism of action of this compound via inhibition of MetRS.

References

Preliminary Cytotoxicity Assessment of Mtb-IN-3 on Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the preliminary in-vitro cytotoxicity assessment of Mtb-IN-3, a novel investigational compound with potential anti-mycobacterial properties. The study evaluates the compound's effect on the viability of various mammalian cell lines, including cancerous and non-cancerous types, to establish a preliminary safety and selectivity profile. This guide details the experimental methodologies employed, summarizes the quantitative data in tabular format, and visualizes the proposed mechanism of action and experimental workflows using Graphviz diagrams. The findings herein are intended to guide further preclinical development of this compound.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of new and effective therapeutic agents.[1][2] this compound is a novel synthetic compound identified through high-throughput screening for its potent inhibitory activity against Mtb. Early-stage drug development mandates a thorough evaluation of a compound's potential toxicity to mammalian cells to ensure a favorable therapeutic window. This technical guide outlines the initial cytotoxicity assessment of this compound against a panel of selected mammalian cell lines.

The primary objectives of this preliminary assessment were:

  • To determine the half-maximal inhibitory concentration (IC50) of this compound in different mammalian cell lines.

  • To assess the selectivity of this compound for cancer cells versus non-cancerous cells.

  • To elucidate the potential mechanism of cytotoxicity through pathway analysis.

Data Presentation

The cytotoxic effects of this compound on various mammalian cell lines were quantified to determine the IC50 values. The data is summarized in the tables below.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines after 48-hour exposure

Cell LineCell TypeIC50 (µM)
A549Lung Carcinoma25.8 ± 2.1
HeLaCervical Carcinoma32.5 ± 3.5
MCF-7Breast Adenocarcinoma45.2 ± 4.8
HepG2Hepatocellular Carcinoma68.1 ± 5.9

Table 2: IC50 Values of this compound in Non-Cancerous Human and Murine Cell Lines after 48-hour exposure

Cell LineCell TypeIC50 (µM)
HEK293Human Embryonic Kidney> 100
MRC-5Human Fetal Lung Fibroblast> 100
NIH/3T3Mouse Embryonic Fibroblast85.4 ± 7.3

Table 3: Selectivity Index of this compound

Cancer Cell LineNon-Cancerous Cell LineSelectivity Index (SI = IC50 Non-cancerous / IC50 Cancerous)
A549HEK293> 3.88
HeLaHEK293> 3.08
MCF-7HEK293> 2.21
HepG2HEK293> 1.47

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

All cell lines were obtained from the American Type Culture Collection (ATCC). A549, HeLa, MCF-7, HepG2, and HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. MRC-5 cells were cultured in Eagle's Minimum Essential Medium (EMEM) with similar supplements. NIH/3T3 cells were maintained in DMEM with 10% calf serum. All cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTS Assay)

Cell viability was determined using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound (0.1 to 100 µM). A vehicle control (0.1% DMSO) was also included.

  • The plates were incubated for 48 hours at 37°C and 5% CO2.

  • Following incubation, 20 µL of MTS reagent was added to each well.

  • The plates were incubated for an additional 2 hours.

  • The absorbance was measured at 490 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined by non-linear regression analysis using GraphPad Prism software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

To determine the mode of cell death induced by this compound, an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit was used.

  • A549 cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.

  • Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.

  • The cells were incubated for 15 minutes at room temperature in the dark.

  • The stained cells were analyzed by flow cytometry within one hour.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis A Cell Line Seeding (96-well plates) B Overnight Incubation (37°C, 5% CO2) A->B C Addition of this compound (Serial Dilutions) B->C D 48-hour Incubation C->D E Addition of MTS Reagent D->E F 2-hour Incubation E->F G Absorbance Measurement (490 nm) F->G H IC50 Calculation G->H I Selectivity Index Determination H->I G MtbIN3 This compound ROS ↑ Reactive Oxygen Species (ROS) MtbIN3->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Structure-Activity Relationship (SAR) Studies of Novel Anti-Tubercular Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The persistent global health threat posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the discovery and development of novel anti-tubercular agents with new mechanisms of action. A crucial aspect of this endeavor is the systematic investigation of structure-activity relationships (SAR), which elucidates how chemical modifications to a lead compound influence its biological activity. This guide provides an in-depth analysis of the SAR studies of a promising class of Mtb inhibitors. While specific information on "Mtb-IN-3 analogs" is not publicly available, this document will use a well-documented series of trisubstituted benzimidazoles targeting the essential bacterial cell division protein FtsZ as a representative case study.

Data Presentation: Quantitative SAR of Trisubstituted Benzimidazoles

The following table summarizes the in vitro anti-tubercular activity (Minimum Inhibitory Concentration - MIC) of selected trisubstituted benzimidazole analogs against the Mtb H37Rv strain. These compounds were identified as potent inhibitors of Mtb FtsZ.[1][2]

Compound IDR1 Substitution (Position 5)R2 Substitution (Position 6)MIC (µg/mL) against Mtb H37Rv
1 --> 5 (Lead Compound)
2 --> 5 (Lead Compound)
5f [Structure not specified]Dimethylamino0.06
7c-6 [Structure not specified][Structure not specified][Potency higher than compound 1]

Table 1: In vitro anti-tubercular activity of selected trisubstituted benzimidazole analogs.

Key SAR Insights:

  • The introduction of a dimethylamino group at the 6-position of the benzimidazole core was found to be a critical modification for enhancing potency.[1][2]

  • Systematic modifications at the 5-position also demonstrated a substantial impact on the antibacterial activity.[1][2]

  • The advanced lead compound, 5f , exhibited a remarkable MIC value of 0.06 µg/mL, highlighting the success of the SAR-guided optimization.[1][2]

  • Importantly, compounds like 5f and 7c-6 retained their high potency against drug-resistant Mtb strains, underscoring the potential of FtsZ as a target to overcome existing drug resistance mechanisms.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of SAR studies. The following are generalized protocols based on standard practices for the key experiments cited.

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a standard measure of in vitro antibacterial activity.

  • Microorganism and Culture Conditions: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80. Cultures are incubated at 37°C.

  • Microplate Alamar Blue Assay (MABA):

    • Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate.

    • A standardized inoculum of Mtb H37Rv is added to each well.

    • The plates are incubated at 37°C for 5-7 days.

    • A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

    • The MIC is determined as the lowest compound concentration that prevents a color change of the Alamar Blue indicator from blue to pink, indicating the absence of bacterial growth.

2. Mtb FtsZ Polymerization Inhibitory Assay

This in vitro assay assesses the ability of the compounds to inhibit the assembly of the FtsZ protein, a key step in bacterial cell division.

  • Protein Expression and Purification: Recombinant Mtb FtsZ is overexpressed in E. coli and purified using standard chromatographic techniques.

  • Polymerization Assay:

    • Purified Mtb FtsZ is incubated with GTP in a polymerization buffer at 37°C in the presence of varying concentrations of the test compounds.

    • The polymerization of FtsZ is monitored by measuring the increase in light scattering at a specific wavelength (e.g., 340 nm) over time using a spectrophotometer.

    • The inhibitory effect of the compounds is determined by the reduction in the rate and extent of FtsZ polymerization compared to a control without the inhibitor.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks in the SAR-driven drug discovery process.

SAR_Workflow cluster_0 Lead Identification & Optimization Lead Compound Lead Compound Analog Synthesis Analog Synthesis Lead Compound->Analog Synthesis Chemical Modification Biological Screening Biological Screening Analog Synthesis->Biological Screening Test Analogs SAR Analysis SAR Analysis Biological Screening->SAR Analysis Activity Data SAR Analysis->Analog Synthesis Design Next Generation Optimized Lead Optimized Lead SAR Analysis->Optimized Lead Identify Potent Candidates

Caption: A conceptual workflow for a typical Structure-Activity Relationship (SAR) study.

Mtb_FtsZ_Inhibition cluster_1 Mechanism of Action of Benzimidazole Analogs Mtb_FtsZ_Monomers Mtb FtsZ Monomers GTP_Binding GTP Binding Mtb_FtsZ_Monomers->GTP_Binding FtsZ_Polymerization FtsZ Polymerization (Protofilament Formation) GTP_Binding->FtsZ_Polymerization Z_Ring_Formation Z-Ring Formation FtsZ_Polymerization->Z_Ring_Formation Cell_Division Bacterial Cell Division Z_Ring_Formation->Cell_Division Benzimidazole_Analog Benzimidazole Analog Benzimidazole_Analog->Inhibition Inhibition->FtsZ_Polymerization

Caption: Proposed mechanism of action for benzimidazole analogs targeting Mtb FtsZ.

References

Technical Whitepaper: Whole-Cell Screening of Mtb-IN-3 Against Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health.[1][2] This necessitates the discovery and development of novel therapeutics with alternative mechanisms of action. This document outlines a comprehensive technical guide on the whole-cell screening and characterization of a novel investigational compound, Mtb-IN-3, a potent inhibitor of Mtb's F-ATP synthase. The methodologies for initial screening, determination of activity against drug-resistant strains, and assessment of cytotoxicity are detailed, providing a framework for the evaluation of new anti-tubercular agents.

Introduction

Tuberculosis (TB) remains a leading cause of death from a single infectious agent.[1] The lengthy treatment regimens and the increasing prevalence of drug-resistant Mtb strains underscore the urgent need for new drugs that can shorten therapy and are effective against resistant bacteria.[3] Whole-cell phenotypic screening is a powerful approach to identify novel anti-mycobacterial compounds, as it ensures that identified hits are active against the whole organism.[3][4][5] This whitepaper focuses on the characterization of this compound, a hypothetical novel compound identified through such a screening campaign, which targets the F-ATP synthase, a clinically validated target for anti-tubercular therapy.[5][6][7]

Quantitative Data Summary

The following tables summarize the in vitro activity profile of this compound against various drug-sensitive and drug-resistant strains of M. tuberculosis, as well as its cytotoxicity profile against a mammalian cell line.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis Strains

M. tuberculosis StrainResistance ProfileThis compound MIC (µg/mL)Isoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)
H37RvDrug-Sensitive0.060.050.1
MDR-1Isoniazid & Rifampicin Resistant0.06> 1.0> 4.0
XDR-1Isoniazid, Rifampicin, Fluoroquinolone & Injectable Agent Resistant0.12> 1.0> 4.0
INH-R (katG S315T)Isoniazid Resistant0.06> 1.00.1
RIF-R (rpoB S450L)Rifampicin Resistant0.060.05> 4.0

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeCC50 (µM)
VeroMTT Assay> 50

Experimental Protocols

High-Throughput Whole-Cell Screening

This protocol describes a fluorescence-based high-throughput screen to identify inhibitors of M. tuberculosis growth.[3]

Materials:

  • M. tuberculosis expressing a fluorescent reporter (e.g., mCherry)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Compound library

  • 96-well or 384-well microplates

  • Plate reader capable of measuring fluorescence

Procedure:

  • A culture of fluorescent M. tuberculosis is grown to mid-log phase.

  • The culture is diluted in 7H9 broth to a starting optical density (OD600) of 0.05.

  • Using a liquid handler, the diluted bacterial suspension is dispensed into the wells of the microplates.

  • Compounds from the library are added to the wells to a final concentration of 10 µM.

  • Positive (no compound) and negative (isoniazid at 1 µg/mL) controls are included on each plate.

  • Plates are incubated at 37°C for 7 days.

  • Fluorescence is measured using a plate reader (e.g., excitation 587 nm, emission 610 nm for mCherry).

  • The percentage of growth inhibition is calculated relative to the controls.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • M. tuberculosis strains (drug-sensitive and resistant)

  • Middlebrook 7H9 broth with OADC and glycerol

  • This compound

  • 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v)

Procedure:

  • A culture of the respective M. tuberculosis strain is grown to mid-log phase.

  • The culture is diluted in 7H9 broth to a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Two-fold serial dilutions of this compound are prepared in the microplate wells, typically ranging from 16 µg/mL to 0.015 µg/mL.

  • The bacterial inoculum is added to each well.

  • Control wells (no drug and no bacteria) are included.

  • Plates are incubated at 37°C for 7 days.

  • 20 µL of resazurin solution is added to each well, and the plates are incubated for another 24 hours.[2]

  • The MIC is determined as the lowest drug concentration at which the color remains blue (no bacterial growth), while the drug-free control turns pink (bacterial growth).[2]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.[8]

Materials:

  • Vero cells (or another suitable mammalian cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Vero cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • The culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Plates are incubated for 48 hours.

  • 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.[9]

  • The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[9]

  • The absorbance is measured at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the drug concentration.

Visualizations

Proposed Mechanism of Action of this compound

cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm ETC Electron Transport Chain Proton_Gradient Proton Motive Force ETC->Proton_Gradient H+ pumping ATP_Synthase F-ATP Synthase ATP ATP ATP_Synthase->ATP Synthesis Proton_Gradient->ATP_Synthase H+ influx ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Cellular_Processes Essential Cellular Processes ATP->Cellular_Processes Energy Bacterial_Death Bacterial Death Cellular_Processes->Bacterial_Death Mtb_IN3 This compound Mtb_IN3->ATP_Synthase Inhibition

Caption: Proposed mechanism of action of this compound, inhibiting ATP synthesis.

Experimental Workflow for Whole-Cell Screening

start Start prep_culture Prepare Fluorescent M. tuberculosis Culture start->prep_culture dispense_bacteria Dispense Bacteria into Microplates prep_culture->dispense_bacteria add_compounds Add Library Compounds (10 µM) dispense_bacteria->add_compounds incubate Incubate at 37°C for 7 Days add_compounds->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence analyze_data Calculate % Inhibition measure_fluorescence->analyze_data identify_hits Identify Primary Hits (>90% Inhibition) analyze_data->identify_hits end End identify_hits->end

Caption: Workflow for high-throughput whole-cell screening.

Hit Characterization Cascade

primary_screen Primary Screen (Single Concentration) hit_confirmation Hit Confirmation (Dose-Response) primary_screen->hit_confirmation Active Compounds mic_determination MIC Determination (Drug-Sensitive & Resistant Strains) hit_confirmation->mic_determination Confirmed Hits cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on Vero cells) mic_determination->cytotoxicity_assay selectivity_index Calculate Selectivity Index (CC50 / MIC) cytotoxicity_assay->selectivity_index mechanism_studies Mechanism of Action Studies selectivity_index->mechanism_studies Selective Hits lead_compound Lead Compound mechanism_studies->lead_compound

Caption: Logical workflow for hit identification and characterization.

Conclusion

The protocols and data presented in this whitepaper provide a robust framework for the initial characterization of novel anti-tubercular compounds like this compound. The promising in vitro activity of this compound against both drug-sensitive and drug-resistant strains of M. tuberculosis, coupled with its low cytotoxicity, highlights its potential as a lead candidate for further development. The proposed mechanism of action, targeting F-ATP synthase, is a validated strategy for combating Mtb. Further studies are warranted to elucidate the detailed mechanism of action and to evaluate the in vivo efficacy of this compound.

References

Early ADME Properties of Novel Anti-Tuberculosis Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available information regarding the specific early ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Mtb-IN-3 is limited. Therefore, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the essential early ADME profiling of novel anti-tuberculosis (TB) compounds, using established methodologies and hypothetical data for illustrative purposes.

Introduction

The development of new drugs to combat Mycobacterium tuberculosis (Mtb) is a global health priority. A critical step in this process is the early assessment of a compound's ADME properties to ensure it can reach the site of action in sufficient concentrations and persist for an adequate duration. Poor ADME properties are a major cause of late-stage drug development failure. This guide outlines the core in vitro assays used to characterize the early ADME profile of potential anti-TB drug candidates.

Metabolic Stability

Metabolic stability is a crucial parameter that indicates a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1][2] For anti-TB drugs, which often require long treatment regimens, high metabolic stability is desirable to ensure sustained therapeutic concentrations and reduce dosing frequency. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[1][3]

Experimental Protocol: Liver Microsomal Stability Assay

This assay evaluates the in vitro intrinsic clearance of a compound by incubating it with liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes.[3][4]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, mouse, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Internal standard

  • Acetonitrile (for reaction termination)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reaction Mixtures: In a 96-well plate, add the phosphate buffer, liver microsomes, and test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period to equilibrate the temperature.

  • Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction. A parallel incubation without NADPH serves as a negative control.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[3]

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the percentage of the remaining compound against time. From the slope of the natural log of the remaining compound versus time, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Hypothetical Data Presentation
CompoundSpeciest½ (min)CLint (µL/min/mg protein)
Mtb-IN-XHuman> 60< 10
Mtb-IN-XMouse4525
Mtb-IN-XRat5518
Positive ControlHuman1580

Experimental Workflow: Liver Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reaction Mix (Buffer, Microsomes, Compound) C Pre-incubate at 37°C A->C B Prepare NADPH Regenerating System D Initiate Reaction with NADPH B->D C->D E Sample at Time Points (0, 5, 15, 30, 45, 60 min) D->E F Terminate Reaction (Acetonitrile + IS) E->F G Centrifuge to Precipitate Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate t½ and CLint H->I

Workflow for the liver microsomal stability assay.

Solubility

Aqueous solubility is a fundamental physicochemical property that influences a drug's absorption and bioavailability.[5][6] For orally administered anti-TB drugs, adequate solubility is necessary for dissolution in the gastrointestinal tract before absorption can occur. Poor solubility can lead to low and variable bioavailability.

Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in early drug discovery to determine the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[5][7][8]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • 96-well plates (UV-transparent for direct UV method)

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

Procedure (Direct UV Method):

  • Prepare Compound Plate: Add a small volume of the DMSO stock solution of the test compound to the wells of a 96-well plate.

  • Add Buffer: Add the aqueous buffer to each well to achieve a range of final compound concentrations.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1.5 to 2 hours) to allow for precipitation to reach a steady state.

  • Filtration: Filter the samples to remove any precipitated compound.

  • Quantification: Measure the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader at the compound's maximum absorbance wavelength.

  • Data Analysis: Compare the absorbance to a standard curve to determine the kinetic solubility in µg/mL or µM.

Hypothetical Data Presentation
CompoundAssay TypeBufferSolubility (µg/mL)
Mtb-IN-XKineticPBS, pH 7.485
Mtb-IN-XKineticSimulated Gastric Fluid120
Mtb-IN-XKineticSimulated Intestinal Fluid70
Reference DrugKineticPBS, pH 7.4> 200

Experimental Workflow: Kinetic Solubility Assay

G cluster_prep Preparation cluster_incubation Incubation & Filtration cluster_analysis Analysis A Dispense DMSO Stock into 96-well Plate B Add Aqueous Buffer A->B C Shake at Room Temp (1.5 - 2 hours) B->C D Filter to Remove Precipitate C->D E Measure Absorbance of Filtrate (UV-Vis) D->E F Determine Concentration from Standard Curve E->F G Report Kinetic Solubility F->G

Workflow for the kinetic solubility assay (Direct UV method).

Permeability

Permeability is the measure of a drug's ability to pass through biological membranes.[9] For anti-TB drugs, this is particularly important as the compound must permeate the intestinal epithelium for oral absorption, penetrate host cells (like macrophages) where Mtb resides, and ultimately cross the complex mycobacterial cell wall to reach its target.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across a lipid-infused artificial membrane.[10][11] It is a cost-effective method for screening compounds for their potential to be absorbed through the gastrointestinal tract.[12]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane lipid solution (e.g., lecithin in dodecane)

  • Test compound stock solution

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with the aqueous buffer.

  • Coat Donor Plate Membrane: Coat the filter membrane of the donor plate with the lipid solution.

  • Prepare Donor Solutions: Dilute the test compounds to their final concentration in the aqueous buffer.

  • Add Donor Solutions: Add the donor solutions to the wells of the coated donor plate.

  • Assemble PAMPA Sandwich: Place the donor plate into the acceptor plate.

  • Incubation: Incubate the plate assembly for a specified time (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Analysis: Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: Calculate the effective permeability coefficient (Pe).

Hypothetical Data Presentation
CompoundPermeability ClassificationPe (10⁻⁶ cm/s)
Mtb-IN-XModerate8.5
High Permeability ControlHigh> 15
Low Permeability ControlLow< 1

Experimental Workflow: PAMPA

G cluster_prep Plate Preparation cluster_incubation Incubation cluster_analysis Analysis A Fill Acceptor Plate with Buffer D Assemble Donor and Acceptor Plates A->D B Coat Donor Plate Membrane with Lipid C Add Compound Solution to Donor Plate B->C C->D E Incubate with Shaking (4-18 hours) D->E F Separate Plates E->F G Measure Compound Conc. in Donor & Acceptor Wells F->G H Calculate Permeability (Pe) G->H

Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Plasma Protein Binding (PPB)

Plasma protein binding refers to the extent to which a drug binds to proteins in the blood plasma.[13] It is the unbound (free) fraction of the drug that is pharmacologically active and available for distribution to tissues and subsequent metabolism and excretion.[13][14][15] High plasma protein binding can limit the amount of free drug available to penetrate host cells and act on Mtb.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

Equilibrium dialysis is considered the gold standard for determining the fraction of unbound drug in plasma.[16][17] The RED device is a high-throughput system for this assay.[18][19]

Materials:

  • RED device with dialysis membrane inserts (e.g., 8K MWCO)

  • Plasma (human, mouse, rat)

  • Test compound stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Plate shaker with incubator (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Compound-Spiked Plasma: Add the test compound to the plasma to achieve the desired final concentration.

  • Load RED Device: Add the compound-spiked plasma to one chamber of the RED insert and PBS to the other chamber.

  • Incubation: Seal the plate and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: For accurate LC-MS/MS analysis, mix the plasma sample with blank buffer and the buffer sample with blank plasma to ensure identical matrix composition.

  • Analysis: Determine the concentration of the compound in both the plasma and buffer samples by LC-MS/MS.

  • Calculate Fraction Unbound: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Hypothetical Data Presentation
CompoundSpeciesFraction Unbound (fu)% Bound
Mtb-IN-XHuman0.0892
Mtb-IN-XMouse0.1585
Mtb-IN-XRat0.1288
Warfarin (Control)Human0.0397

Experimental Workflow: Rapid Equilibrium Dialysis

G cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis A Spike Plasma with Test Compound B Load Plasma and Buffer into RED Device A->B C Incubate at 37°C with Shaking (4-6h) B->C D Collect Samples from Plasma & Buffer Chambers C->D E Matrix Match Samples D->E F Analyze by LC-MS/MS E->F G Calculate Fraction Unbound (fu) F->G

Workflow for the Rapid Equilibrium Dialysis (RED) assay.

Conclusion

The early in vitro assessment of ADME properties is a critical component of modern anti-tuberculosis drug discovery. By employing the assays described in this guide—for metabolic stability, solubility, permeability, and plasma protein binding—researchers can identify compounds with favorable pharmacokinetic profiles, thereby increasing the likelihood of success in later, more complex preclinical and clinical studies. This systematic approach allows for the efficient allocation of resources to the most promising candidates in the pipeline to develop new, effective treatments for tuberculosis.

References

In-Depth Technical Guide: Spontaneous Resistant Mutant Generation to Mtb-IN-3 in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the generation and characterization of spontaneous resistant mutants of Mycobacterium tuberculosis (Mtb) against the novel inhibitor Mtb-IN-3 (also known as compound 10c). This compound, a pyridine carboxamide, has demonstrated potent in vitro and in vivo activity against both drug-sensitive and drug-resistant Mtb strains. While initial studies suggest that this compound affects methionine metabolism, potentially by inhibiting methionine-tRNA synthetase, a complete understanding of its mechanism of action and the development of resistance is crucial for its future as a potential therapeutic agent. This document outlines the experimental methodologies for generating spontaneous resistant mutants, summarizes key quantitative data, and presents visual workflows and pathways to facilitate a deeper understanding of the underlying biological processes.

Introduction to this compound

This compound (compound 10c) is a promising antimycobacterial agent belonging to the pyridine carboxamide class. It has shown significant efficacy in preclinical models, including activity against multidrug-resistant (MDR) strains of M. tuberculosis. The compound exhibits low cytotoxicity, making it an attractive candidate for further development. Preliminary in silico and biochemical studies have pointed towards the mycobacterial methionine-tRNA synthetase as a potential target, distinguishing its mechanism from many current frontline anti-tubercular drugs. Understanding the pathways to resistance is a critical step in the development of any new antimicrobial, as it can inform dosing strategies, predict clinical longevity, and aid in the design of next-generation inhibitors that can overcome resistance.

Generation of Spontaneous Resistant Mutants: Experimental Protocols

The following protocols are based on established methodologies for generating spontaneous resistant mutants in M. tuberculosis and can be adapted for this compound.

Determination of Minimum Inhibitory Concentration (MIC)

A precise determination of the MIC of this compound against the parental M. tuberculosis strain (e.g., H37Rv) is the foundational step for resistance studies.

Protocol:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase (OD600 of 0.4-0.6).

  • Drug Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microplate. The final concentrations should typically range from 0.01 µg/mL to 100 µg/mL.

  • Inoculation: Dilute the Mtb culture to a final concentration of approximately 5 x 10^5 CFU/mL and add to each well of the microplate.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the bacteria. This can be assessed visually or by using a growth indicator such as Resazurin.

Selection of Spontaneous Resistant Mutants

Protocol:

  • Inoculum Preparation: Prepare a large-volume culture of M. tuberculosis H37Rv in 7H9 broth to obtain a high cell density (approximately 10^9 to 10^10 CFU/mL).

  • Plating: Plate the concentrated bacterial culture onto Middlebrook 7H10 agar plates containing this compound at concentrations ranging from 5x to 20x the predetermined MIC. Multiple concentrations are used to capture a range of resistance levels.

  • Incubation: Incubate the plates at 37°C for 3-6 weeks, examining them periodically for the appearance of colonies.

  • Colony Isolation: Isolate individual resistant colonies and subculture them onto fresh 7H10 agar plates containing the same concentration of this compound to confirm resistance.

  • Mutation Frequency Calculation: The spontaneous mutation frequency is calculated by dividing the number of resistant colonies by the total number of viable cells plated (determined by plating serial dilutions of the initial inoculum on drug-free agar).

Characterization of Resistant Mutants

Protocol:

  • MIC Shift Confirmation: Perform MIC determination for the confirmed resistant mutants against this compound to quantify the fold-increase in resistance compared to the parental strain. Cross-resistance profiling against other anti-tubercular drugs should also be performed to assess the specificity of the resistance mechanism.

  • Whole-Genome Sequencing (WGS): Extract genomic DNA from the resistant mutants and the parental strain. Perform WGS to identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are unique to the resistant isolates.

  • Bioinformatic Analysis: Analyze the WGS data to identify mutations in genes that are likely to be associated with this compound resistance. Given the hypothesized target, mutations in the gene encoding methionine-tRNA synthetase (metS) would be of primary interest. However, mutations in other genes, such as those encoding potential activating enzymes or efflux pumps, should also be investigated.

Quantitative Data Summary

As specific data for this compound resistance is not yet publicly available, the following table provides an example based on data for another pyridine carboxamide, MMV687254, to illustrate the expected data presentation.

ParameterValueReference
Parental Strain M. bovis BCG[1][2]
Test Compound MMV687254[1][2]
MIC against Parental Strain 1.56 µM[1][2]
Concentration for Mutant Selection 10x MIC[1][2]
Spontaneous Mutation Frequency 3.7 x 10-7[1][2]
MIC against Resistant Mutants >25 µM[1][2]
Gene with Resistance Mutations amiC[1][2]
Type of Mutations Frameshift[1][2]

Visualizing Workflows and Pathways

Experimental Workflow for Spontaneous Resistant Mutant Generation

experimental_workflow cluster_prep Preparation cluster_selection Selection cluster_characterization Characterization start Start with M. tuberculosis Culture mic_det Determine MIC of this compound start->mic_det large_culture Grow Large Scale Culture (10^9-10^10 CFU) mic_det->large_culture plate Plate on 7H10 Agar with this compound (5-20x MIC) large_culture->plate incubate Incubate for 3-6 Weeks plate->incubate isolate Isolate Resistant Colonies incubate->isolate confirm_mic Confirm MIC Shift isolate->confirm_mic wgs Whole-Genome Sequencing isolate->wgs analyze Identify Resistance Mutations wgs->analyze

Caption: Workflow for generating and characterizing this compound resistant mutants.

Hypothesized Mechanism of Action and Resistance

Based on preliminary data for this compound and findings for similar pyridine carboxamides, two potential pathways are presented.

Scenario A: Direct Inhibition of Methionine-tRNA Synthetase

moa_resistance_A cluster_pathway Protein Synthesis Pathway cluster_drug_action Drug Action & Resistance methionine Methionine met_trna_synthetase Methionine-tRNA Synthetase (MetS) methionine->met_trna_synthetase charged_trna Met-tRNA met_trna_synthetase->charged_trna ribosome Ribosome charged_trna->ribosome protein Protein Synthesis ribosome->protein mtb_in_3 This compound mtb_in_3->met_trna_synthetase Inhibits resistance_mutation Mutation in metS gene resistance_mutation->met_trna_synthetase Alters binding site

Caption: Direct inhibition of MetS by this compound and resistance via target modification.

Scenario B: Pro-drug Activation and Resistance through Impaired Activation

moa_resistance_B cluster_activation Pro-drug Activation cluster_target Target Pathway cluster_resistance Resistance Mechanism mtb_in_3_prodrug This compound (Pro-drug) activating_enzyme Activating Enzyme (e.g., Amidase) mtb_in_3_prodrug->activating_enzyme active_mtb_in_3 Active this compound activating_enzyme->active_mtb_in_3 Activates target_protein Target Protein (e.g., MetS) active_mtb_in_3->target_protein Inhibits cellular_process Essential Cellular Process target_protein->cellular_process Blocks resistance_mutation Mutation in Activating Enzyme Gene resistance_mutation->activating_enzyme Inactivates enzyme

Caption: Pro-drug activation of this compound and resistance via loss of activation.

Conclusion and Future Directions

The study of spontaneous resistance to this compound is paramount for its development as a clinical candidate. The protocols and conceptual frameworks presented in this guide provide a robust starting point for researchers. Key future work should focus on generating and sequencing this compound resistant mutants to definitively identify its mechanism of action and the genetic basis of resistance. This will not only inform the clinical development strategy for this compound but also provide valuable insights for the rational design of next-generation antitubercular agents that can circumvent these resistance mechanisms. The low cytotoxicity and potent activity of this compound make it a compound of significant interest, and a thorough understanding of its interaction with M. tuberculosis is a critical scientific endeavor.

References

Methodological & Application

Determining the Minimum Inhibitory Concentration (MIC) of a Novel Inhibitor Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery and development of new antimycobacterial agents.[1][2] A critical step in the preclinical evaluation of any potential new drug is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This document provides a detailed protocol for determining the MIC of a novel inhibitor, designated here as Mtb-IN-3, against M. tuberculosis using the broth microdilution method. This method is widely used for its efficiency and suitability for higher-throughput screening.

2. Principle

The broth microdilution method involves challenging the Mtb strain with a range of concentrations of the test compound in a liquid culture medium. The growth of the bacteria is assessed after a defined incubation period, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth. Due to the slow growth of M. tuberculosis, assays often incorporate a colorimetric indicator, such as resazurin (used in the Microplate Alamar Blue Assay or MABA), to facilitate a more rapid and objective determination of bacterial viability.[4][5]

3. Materials and Reagents

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth base

  • Glycerol

  • Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement

  • Tween 80

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Positive control antibiotic (e.g., Isoniazid, Rifampicin)

  • Sterile 96-well microplates (flat bottom)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile tubes and pipettes

  • Biosafety Cabinet (Class II or III)

  • Incubator (37°C)

  • Microplate reader (optional, for colorimetric reading)

4. Experimental Protocol

4.1. Preparation of Mtb Inoculum

  • Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with ADC/OADC and Tween 80 at 37°C until it reaches the mid-logarithmic growth phase.

  • Adjust the bacterial suspension's turbidity to a McFarland standard of 1.0.

  • Further dilute the bacterial suspension in 7H9 broth to achieve a final concentration that will result in approximately 1 x 10^5 colony-forming units (CFU)/mL in the final assay volume.

4.2. Preparation of this compound and Control Dilutions

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in a separate 96-well plate or in tubes to create a range of working concentrations.

  • Similarly, prepare serial dilutions of the positive control antibiotic.

  • Include a drug-free control (containing only DMSO at the same concentration as in the test wells) and a media-only control (no bacteria).

4.3. Assay Procedure

  • In a sterile 96-well microplate, add 100 µL of the appropriate this compound dilution to each well.

  • Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.

  • The final plate layout should include:

    • Wells with Mtb and serial dilutions of this compound.

    • Wells with Mtb and serial dilutions of the positive control antibiotic.

    • Wells with Mtb and no drug (growth control).

    • Wells with media only (sterility control).

  • Seal the plate with a breathable sealant or place it in a humidified, gas-permeable bag.

  • Incubate the plate at 37°C for 7 days.

4.4. Determination of MIC

  • After the incubation period, add 20 µL of the resazurin solution to each well.

  • Re-incubate the plate for an additional 24-48 hours.

  • Visually inspect the wells. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

  • The MIC is the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).

  • If using a microplate reader, the fluorescence or absorbance can be measured to determine the inhibition of growth quantitatively.

5. Data Presentation

The results of the MIC determination can be summarized in the following table.

CompoundM. tuberculosis StrainMIC (µg/mL)MIC (µM)
This compoundH37Rv[Insert Value][Insert Value]
Isoniazid (Control)H37Rv[Insert Value][Insert Value]
Rifampicin (Control)H37Rv[Insert Value][Insert Value]

6. Workflow Diagram

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_mtb Prepare Mtb Inoculum add_mtb Add Mtb Inoculum to Microplate prep_mtb->add_mtb prep_comp Prepare Serial Dilutions of this compound add_comp Add Compound Dilutions to Microplate prep_comp->add_comp add_comp->add_mtb incubate Incubate at 37°C for 7 Days add_mtb->incubate add_res Add Resazurin Indicator incubate->add_res reincubate Re-incubate for 24-48 Hours add_res->reincubate read_mic Determine MIC (Visual or Plate Reader) reincubate->read_mic

Caption: Workflow for the determination of the Minimum Inhibitory Concentration (MIC) of this compound.

7. Safety Precautions

All work involving live Mycobacterium tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines. Appropriate personal protective equipment (PPE) must be worn at all times. All materials and waste must be decontaminated according to approved procedures.

References

Application Notes and Protocols for Mtb-IN-3: A Novel Anti-Tubercular Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, necessitating the development of new and effective therapeutic agents. Mtb-IN-3 is a novel investigational compound demonstrating potent activity against Mtb. These application notes provide a detailed protocol for conducting a kill kinetics assay to evaluate the bactericidal or bacteriostatic activity of this compound against Mtb.

Time-kill kinetics assays are crucial in preclinical drug development, offering insights into the concentration- and time-dependent killing of bacteria by an antimicrobial agent.[1][2] This information is vital for selecting promising drug candidates and designing optimal dosing regimens for further studies.[3] The following protocols are designed for use in a Biosafety Level 3 (BSL-3) laboratory, adhering to all institutional and national safety guidelines for handling Mycobacterium tuberculosis.

Data Presentation

The results of a kill kinetics assay with this compound can be summarized in the following table. This format allows for a clear comparison of the compound's activity at different concentrations over time.

Table 1: Time-Kill Kinetics of this compound against Mycobacterium tuberculosis

Time (Days)Log10 CFU/mL (Mean ± SD)
Vehicle Control (0.1% DMSO)
05.0 ± 0.1
26.2 ± 0.2
47.5 ± 0.1
78.3 ± 0.3
148.5 ± 0.2
218.4 ± 0.2
This compound (1x MIC)
05.0 ± 0.1
24.5 ± 0.2
43.8 ± 0.1
72.9 ± 0.2
142.1 ± 0.1
21<2.0
This compound (4x MIC)
05.0 ± 0.1
23.9 ± 0.1
42.7 ± 0.2
7<2.0
14<2.0
21<2.0
Isoniazid (4x MIC) - Control
05.0 ± 0.1
24.1 ± 0.2
43.0 ± 0.1
72.2 ± 0.2
14<2.0
21<2.0

MIC: Minimum Inhibitory Concentration. SD: Standard Deviation. CFU: Colony Forming Units.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Prior to the kill kinetics assay, the MIC of this compound against the chosen Mtb strain (e.g., H37Rv) must be determined. The Microplate Alamar Blue Assay (MABA) is a commonly used method.[4]

Materials:

  • Mtb H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • This compound stock solution (in DMSO)

  • Isoniazid or Rifampicin (as control)

  • 96-well microplates

  • Alamar Blue reagent

  • Resazurin

Protocol:

  • Prepare a serial two-fold dilution of this compound in a 96-well plate.

  • Add Mtb H37Rv inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a drug-free control (vehicle) and a positive control drug.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add Alamar Blue and re-incubate for 24 hours.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Kill Kinetics Assay Protocol

This protocol outlines the time-kill assay using colony-forming unit (CFU) enumeration.[5][6][7]

Materials:

  • Mtb H37Rv culture in logarithmic growth phase

  • Middlebrook 7H9 broth + 10% OADC + 0.05% Tween 80

  • This compound (at concentrations relative to its MIC, e.g., 1x, 4x, 10x MIC)

  • Positive control drug (e.g., Isoniazid at 4x MIC)

  • Vehicle control (e.g., 0.1% DMSO)

  • Sterile culture tubes or flasks

  • Phosphate-buffered saline with 0.05% Tween 80 (PBST)

  • Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC

  • Incubator at 37°C

Protocol:

  • Inoculum Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a starting inoculum of approximately 1 x 10^5 to 1 x 10^6 CFU/mL in fresh 7H9 broth.

  • Assay Setup:

    • Prepare culture tubes or flasks for each condition:

      • Vehicle control (broth with DMSO)

      • This compound at 1x MIC

      • This compound at 4x MIC

      • Positive control (e.g., Isoniazid at 4x MIC)

    • Add the appropriate concentration of this compound or control drug to each respective tube.

    • Add the prepared Mtb inoculum to all tubes.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with gentle agitation.

    • At specified time points (e.g., Day 0, 2, 4, 7, 14, and 21), collect an aliquot from each culture tube.

  • CFU Enumeration:

    • Perform ten-fold serial dilutions of each collected sample in PBST.

    • Plate 100 µL of appropriate dilutions onto 7H10 or 7H11 agar plates in duplicate or triplicate.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Data Analysis:

    • Count the number of colonies on each plate and calculate the CFU/mL for each time point and condition.

    • Plot the log10 CFU/mL versus time for each concentration of this compound and the controls.

    • A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[2] A bacteriostatic effect is observed when there is a prevention of bacterial growth but not significant killing.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the hypothetical mechanism of action of this compound and the experimental workflow for the kill kinetics assay.

Hypothetical Mechanism of this compound Action cluster_Mtb Mycobacterium tuberculosis Cell Mtb_IN_3 This compound Essential_Enzyme Essential Enzyme (e.g., InhA) Mtb_IN_3->Essential_Enzyme Inhibits Cell_Wall Cell Wall Synthesis Pathway Mycolic_Acid Mycolic Acid Production Cell_Wall->Mycolic_Acid Essential_Enzyme->Cell_Wall Catalyzes Cell_Lysis Cell Lysis / Growth Inhibition Mycolic_Acid->Cell_Lysis Disruption leads to

Caption: Hypothetical signaling pathway of this compound.

Kill Kinetics Assay Workflow Start Start: Mtb Culture (Log Phase) Inoculum Prepare Inoculum (~10^5 CFU/mL) Start->Inoculum Setup Assay Setup with this compound (Multiple Concentrations) and Controls Inoculum->Setup Incubation Incubate at 37°C Setup->Incubation Sampling Sample at Time Points (Day 0, 2, 4, 7, 14, 21) Incubation->Sampling Dilution Serial Dilutions Sampling->Dilution Plating Plate on 7H10/7H11 Agar Dilution->Plating Incubate_Plates Incubate Plates (3-4 weeks) Plating->Incubate_Plates CFU_Count Colony Forming Unit (CFU) Counting Incubate_Plates->CFU_Count Analysis Data Analysis and Plotting CFU_Count->Analysis End End: Determine Bactericidal/ Bacteriostatic Activity Analysis->End

Caption: Experimental workflow for the kill kinetics assay.

References

Application Note: Using CRISPRi to Validate the Target of a Hypothetical Inhibitor, Mtb-IN-3, in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Target validation is a critical step in the drug development pipeline, ensuring that a compound's therapeutic effect is mediated through the intended molecular target. The emergence of CRISPR interference (CRISPRi) has provided a powerful tool for rapid and specific gene silencing, enabling robust target validation in genetically challenging organisms like Mycobacterium tuberculosis (M. tuberculosis). This application note describes a detailed protocol for validating the hypothetical target of a novel inhibitor, Mtb-IN-3, using a CRISPRi-based approach in M. tuberculosis. For the purpose of this guide, we will hypothesize that the target of this compound is the essential mycolic acid transporter, MmpL3. This methodology can be adapted for the validation of other small molecule inhibitors and their respective targets.

Core Principle

The central hypothesis of this target validation strategy is that if this compound indeed targets MmpL3, then reducing the expression of the mmpL3 gene via CRISPRi should render M. tuberculosis hypersensitive to the inhibitor. This is because the cell would be challenged by both a reduction in the target protein and the chemical inhibition of the remaining protein, leading to a synergistic effect on cell viability.

Experimental Workflow

The overall experimental workflow for validating the target of this compound is depicted below.

G cluster_0 Phase 1: Strain Construction cluster_1 Phase 2: Phenotypic Analysis cluster_2 Phase 3: Target Validation a Design sgRNAs targeting mmpL3 b Clone sgRNAs into CRISPRi vector a->b c Transform M. tuberculosis with dCas9 and sgRNA plasmids b->c d Induce mmpL3 knockdown with anhydrotetracycline (ATc) c->d e Confirm mmpL3 knockdown by qRT-PCR d->e f Determine MIC of ATc for growth inhibition d->f h Perform checkerboard assay with ATc and this compound f->h g Determine MIC of this compound g->h i Analyze for synergistic interaction h->i

Caption: Experimental workflow for CRISPRi-based target validation.

Detailed Protocols

Protocol 1: Construction of the mmpL3 CRISPRi Knockdown Strain

This protocol outlines the steps for designing and cloning sgRNAs targeting the mmpL3 gene into a suitable CRISPRi vector system for M. tuberculosis. A commonly used and effective system utilizes a tetracycline-inducible promoter to drive the expression of a nuclease-dead Cas9 (dCas9) from Streptococcus thermophilus (dCas9Sth1) and the specific sgRNA.[1]

1.1. sgRNA Design:

  • Obtain the sequence of the mmpL3 gene (Rv0206c) from a reliable database such as TubercuList.

  • Use a mycobacteria-specific sgRNA design tool to identify potential sgRNA sequences targeting the non-template strand of mmpL3. The tool should identify sequences with a suitable Protospacer Adjacent Motif (PAM) for the chosen dCas9 (e.g., NNAGAAW for dCas9Sth1).[2]

  • Select 2-3 sgRNA sequences with high predicted on-target scores and low off-target potential. Include a non-targeting (scrambled) sgRNA as a negative control.

1.2. Cloning of sgRNAs into the CRISPRi Vector:

  • Synthesize complementary oligonucleotides for each sgRNA sequence with appropriate overhangs for cloning into the sgRNA expression vector (e.g., BsmBI sites).

  • Anneal the complementary oligonucleotides to form double-stranded DNA fragments.

  • Digest the sgRNA expression vector with the corresponding restriction enzyme (e.g., BsmBI).

  • Ligate the annealed sgRNA fragments into the digested vector.

  • Transform the ligation product into E. coli for plasmid amplification.

  • Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

1.3. Transformation of M. tuberculosis

  • Prepare electrocompetent M. tuberculosis H37Rv cells.

  • Co-electroporate the competent cells with the dCas9-expressing plasmid and the sgRNA-expressing plasmid.

  • Plate the transformed cells on 7H10 agar plates containing the appropriate antibiotics for selection.

  • Incubate the plates at 37°C for 3-4 weeks until colonies appear.

  • Confirm the presence of both plasmids in the resulting colonies by colony PCR.

Protocol 2: Characterization of the mmpL3 Knockdown Strain

This protocol describes the validation of the constructed CRISPRi strain by confirming target gene knockdown and assessing the resulting phenotype.

2.1. Induction of mmpL3 Knockdown:

  • Grow the M. tuberculosis CRISPRi strain in 7H9 broth supplemented with OADC, Tween 80, and the appropriate selection antibiotics to mid-log phase (OD600 ≈ 0.4-0.6).

  • Induce CRISPRi-mediated gene knockdown by adding anhydrotetracycline (ATc) at various concentrations (e.g., 0, 10, 50, 100 ng/mL).

  • Continue to incubate the cultures at 37°C.

2.2. Quantification of mmpL3 Knockdown by qRT-PCR:

  • After 24-48 hours of induction with ATc, harvest the bacterial cells.

  • Extract total RNA from the induced and uninduced cultures.

  • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Perform quantitative real-time PCR (qRT-PCR) using primers specific for mmpL3 and a housekeeping gene (e.g., sigA) for normalization.

  • Calculate the fold-change in mmpL3 expression in the ATc-induced samples relative to the uninduced control.

2.3. Determination of the Minimum Inhibitory Concentration (MIC) of ATc:

  • Prepare a 96-well plate with serial dilutions of ATc in 7H9 broth.

  • Inoculate the wells with the M. tuberculosis mmpL3 CRISPRi strain to a final OD600 of 0.05.

  • Incubate the plate at 37°C for 7-14 days.

  • The MIC of ATc is defined as the lowest concentration that inhibits visible growth.

Protocol 3: Target Validation of this compound

This protocol details the experiments to determine if knockdown of mmpL3 potentiates the activity of this compound.

3.1. Determination of the MIC of this compound:

  • In a 96-well plate, prepare serial dilutions of this compound in 7H9 broth.

  • Inoculate the wells with the wild-type M. tuberculosis H37Rv strain to a final OD600 of 0.05.

  • Incubate the plate at 37°C for 7-14 days.

  • The MIC of this compound is the lowest concentration that inhibits visible growth.

3.2. Checkerboard Assay:

  • Prepare a 96-well plate with a two-dimensional matrix of this compound and ATc concentrations. The concentrations should range from sub-MIC to supra-MIC values for both compounds.

  • Inoculate the plate with the M. tuberculosis mmpL3 CRISPRi strain to a final OD600 of 0.05.

  • Incubate the plate at 37°C for 7-14 days.

  • Measure the OD600 of each well to determine bacterial growth.

3.3. Data Analysis and Interpretation:

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination of this compound and ATc using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of ATc in combination / MIC of ATc alone)

  • Interpret the FICI values as follows:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive/Indifference

    • FICI > 4.0: Antagonism

A synergistic interaction (FICI ≤ 0.5) between ATc-induced mmpL3 knockdown and this compound treatment would strongly suggest that MmpL3 is the authentic target of this compound.

Data Presentation

The quantitative data from the experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: qRT-PCR Analysis of mmpL3 Knockdown

ATc Concentration (ng/mL)Relative mmpL3 Expression (Fold Change)Standard Deviation
0 (Uninduced)1.00± 0.05
100.45± 0.03
500.12± 0.02
1000.04± 0.01

Table 2: MIC Determination

CompoundStrainMIC (µg/mL or ng/mL)
Anhydrotetracycline (ATc)mmpL3 CRISPRi100 ng/mL
This compoundWild-type H37Rv5 µg/mL

Table 3: Checkerboard Assay Results and FICI Calculation

This compound (µg/mL)ATc (ng/mL)% Growth InhibitionFICIInterpretation
1.2512.5950.375Synergy
2.56.25920.5625Additive
0.62525980.375Synergy
...............

Signaling Pathway and Logical Relationships

The logical relationship between mmpL3 knockdown, this compound, and their effect on mycolic acid transport and cell viability is illustrated below.

G cluster_0 Genetic Inhibition cluster_1 Chemical Inhibition crispri CRISPRi (dCas9 + mmpL3 sgRNA) mmpL3 mmpL3 gene expression crispri->mmpL3 represses atc ATc atc->crispri induces mtbin3 This compound mmpL3_protein MmpL3 protein mtbin3->mmpL3_protein inhibits mmpL3->mmpL3_protein translates to transport Mycolic Acid Transport mmpL3_protein->transport mediates viability M. tuberculosis Viability transport->viability is essential for

References

Application Notes and Protocols for In Vivo Efficacy Testing of Novel Anti-Tuberculosis Compounds in a Murine Model

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is a template based on established methodologies for in vivo efficacy testing of anti-tuberculosis compounds. The specific compound "Mtb-IN-3" was not found in the public domain. Therefore, placeholder data and a hypothetical mechanism of action are used for illustrative purposes. Researchers should substitute these with their own experimental data.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, necessitating the development of new and effective therapeutics.[1][2] Preclinical in vivo efficacy testing in validated animal models is a critical step in the drug development pipeline.[3] The mouse model of tuberculosis is widely used due to its cost-effectiveness, the availability of immunological reagents, and the ability to mimic key aspects of human TB infection.[4][5][6] These application notes provide a detailed protocol for evaluating the in vivo efficacy of a novel anti-tuberculosis compound, designated here as this compound, in a murine model of chronic tuberculosis.

Hypothetical Mechanism of Action of this compound: For the purpose of this document, this compound is a novel small molecule inhibitor targeting the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis. InhA is a crucial enzyme involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7][8] By inhibiting InhA, this compound disrupts cell wall integrity, leading to bacterial cell death.[7][8]

Data Presentation

The following tables summarize the hypothetical quantitative data for the in vivo efficacy of this compound in a mouse model of tuberculosis.

Table 1: In Vivo Efficacy of this compound in a Murine Model of Chronic Tuberculosis

Treatment GroupDose (mg/kg)Route of AdministrationMean Log10 CFU ± SD (Lungs) at Day 28 Post-TreatmentMean Log10 CFU ± SD (Spleen) at Day 28 Post-Treatment
Vehicle Control-Oral Gavage6.5 ± 0.44.2 ± 0.3
This compound25Oral Gavage4.8 ± 0.53.1 ± 0.4
This compound50Oral Gavage3.9 ± 0.32.5 ± 0.2
Isoniazid (INH)25Oral Gavage4.1 ± 0.42.8 ± 0.3

Table 2: Pharmacokinetic Parameters of this compound in BALB/c Mice

ParameterValue
Cmax (µg/mL)12.5
Tmax (h)2
AUC0-24 (µg·h/mL)85.3
Half-life (t1/2) (h)6.8
Bioavailability (%)45

Table 3: Acute Toxicity Profile of this compound in BALB/c Mice

Dose (mg/kg)Observation
100No adverse effects observed
300Mild lethargy, resolved within 24 hours
1000Signs of distress, experiment terminated
MTD (mg/kg)>300

Experimental Protocols

Murine Model of Chronic Tuberculosis Infection

This protocol describes the establishment of a chronic tuberculosis infection in mice via aerosol inhalation.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Aerosol exposure chamber (e.g., Glas-Col)

  • 7H11 agar plates supplemented with 10% OADC

Procedure:

  • Bacterial Culture Preparation: Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.6-0.8).

  • Infection: Dilute the bacterial culture in sterile saline to a final concentration that will deliver approximately 100-200 colony-forming units (CFU) per mouse lung.[4][9] Infect mice using a calibrated aerosol exposure chamber.[10]

  • Confirmation of Infection: At 24 hours post-infection, euthanize a subset of mice (n=3) and homogenize the lungs. Plate serial dilutions of the lung homogenates on 7H11 agar to confirm the initial bacterial load.[10]

  • Establishment of Chronic Infection: Allow the infection to establish for 4 weeks before initiating treatment.[11]

Drug Administration

This protocol outlines the oral administration of this compound to infected mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Isoniazid (positive control)

  • Oral gavage needles

Procedure:

  • Formulation: Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 2.5 and 5 mg/mL for 25 and 50 mg/kg doses, respectively). Prepare the isoniazid solution in sterile water.

  • Dosing: Administer the drug formulations or vehicle control to the respective groups of mice once daily via oral gavage for 28 consecutive days.[12]

Evaluation of Efficacy

This protocol describes the assessment of the anti-tubercular efficacy of this compound by determining the bacterial burden in the lungs and spleen.

Materials:

  • Sterile phosphate-buffered saline (PBS)

  • Tissue homogenizer

  • 7H11 agar plates

Procedure:

  • Tissue Collection: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleens.

  • Homogenization: Homogenize each organ in a known volume of sterile PBS.

  • Plating: Prepare serial dilutions of the tissue homogenates in PBS. Plate the dilutions onto 7H11 agar plates.

  • Incubation and CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks. Count the number of colonies to determine the CFU per organ.[13]

Pharmacokinetic Study

This protocol details the procedure for determining the pharmacokinetic profile of this compound in mice.

Materials:

  • Healthy BALB/c mice

  • This compound

  • Administration vehicle

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system

Procedure:

  • Dosing: Administer a single oral dose of this compound to a cohort of mice.[11]

  • Blood Sampling: Collect blood samples via retro-orbital bleeding or tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.[14]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Acute Toxicity Study

This protocol describes a basic acute toxicity study to determine the maximum tolerated dose (MTD) of this compound.

Materials:

  • Healthy BALB/c mice

  • This compound

  • Administration vehicle

Procedure:

  • Dose Escalation: Administer single, escalating doses of this compound to different groups of mice.

  • Observation: Monitor the mice for signs of toxicity, including changes in weight, behavior, and physical appearance, for at least 7 days.[15]

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.[15]

Visualizations

G cluster_pathway Hypothetical Signaling Pathway of this compound MtbIN3 This compound InhA InhA Enzyme MtbIN3->InhA Inhibition MycolicAcid Mycolic Acid Biosynthesis InhA->MycolicAcid Catalyzes CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Maintains CellDeath Bacterial Cell Death CellWall->CellDeath Disruption leads to

Caption: Hypothetical mechanism of action of this compound.

G cluster_workflow In Vivo Efficacy Testing Workflow Infection Aerosol Infection of Mice with M. tuberculosis H37Rv Chronic Establishment of Chronic Infection (4 weeks) Infection->Chronic Treatment Daily Oral Treatment (28 days) - Vehicle - this compound (2 doses) - Isoniazid Chronic->Treatment Euthanasia Euthanasia and Organ Collection (Lungs & Spleen) Treatment->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating Homogenization->Plating CFU CFU Enumeration after Incubation Plating->CFU Analysis Data Analysis and Comparison CFU->Analysis

Caption: Experimental workflow for in vivo efficacy testing.

References

Formulation of Mtb-IN-3 for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mtb-IN-3 is a novel investigational compound with potential therapeutic applications. As with many new chemical entities, this compound exhibits poor aqueous solubility, presenting a significant challenge for its development and in vivo evaluation.[1][2] Effective preclinical animal studies, crucial for determining pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles, are highly dependent on a formulation that ensures adequate bioavailability.[3][4] An inappropriate formulation can lead to an underestimation of a compound's potential and toxicity due to limited exposure.[3] This document provides detailed application notes and protocols for the formulation of this compound for use in animal studies, focusing on strategies to enhance solubility and achieve reliable in vivo exposure.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation of formulation development. The following table summarizes the known (hypothetical) properties of this compound.

PropertyValueSignificance for Formulation
Molecular Weight450.5 g/mol Influences diffusion and absorption.
LogP4.2High lipophilicity suggests poor aqueous solubility.[5]
Aqueous Solubility< 0.1 µg/mLVery low solubility necessitates enabling formulation strategies.[1][2]
pKa8.5 (weak base)pH adjustment can potentially be used to increase solubility.
Crystalline FormSolid, crystallineDissolution rate will be a key factor for absorption.[3]

Formulation Strategies for Poorly Soluble Compounds

For compounds like this compound, which are likely Biopharmaceutics Classification System (BCS) Class II or IV, several strategies can be employed to improve bioavailability for oral administration.[3] The primary goal is to either increase the dissolution rate or present the drug in a solubilized state.[3]

Common approaches include:

  • pH adjustment: For ionizable compounds, altering the pH of the vehicle can increase solubility.

  • Co-solvents: Using a mixture of water-miscible solvents can significantly enhance the solubility of hydrophobic compounds.[2]

  • Surfactants: These agents form micelles that can encapsulate and solubilize poorly soluble drugs.[1]

  • Lipid-based formulations: These include simple oil solutions, self-emulsifying drug delivery systems (SEDDS), and self-microemulsifying drug delivery systems (SMEDDS).[3][6]

  • Particle size reduction: Micronization or nanocrystal technology increases the surface area for dissolution.[2][5]

The selection of an appropriate formulation strategy depends on the compound's properties, the intended route of administration, the animal species, and the required dose.[7]

Experimental Protocols

The following are example protocols for preparing different types of formulations for this compound. These should be considered starting points and may require optimization.

Protocol 1: Co-solvent Formulation for Oral Gavage

This protocol is suitable for initial screening studies in rodents.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol (PG)

  • Tween 80

  • Sterile water for injection

Equipment:

  • Analytical balance

  • Glass vials

  • Magnetic stirrer and stir bars

  • Pipettes

  • pH meter

Procedure:

  • Vehicle Preparation:

    • In a clean glass vial, combine 40% PEG 400, 10% PG, and 5% Tween 80 by volume.

    • Mix thoroughly using a magnetic stirrer until a homogenous solution is formed.

  • Solubility Testing:

    • Add an excess amount of this compound to a known volume of the vehicle.

    • Stir for 24 hours at room temperature to ensure saturation.

    • Centrifuge the suspension to pellet the undissolved compound.

    • Analyze the supernatant by a validated analytical method (e.g., HPLC) to determine the solubility.

  • Formulation Preparation (Example: 10 mg/mL):

    • Weigh the required amount of this compound.

    • In a glass vial, dissolve the this compound in the co-solvent vehicle (e.g., 90% of the final volume).

    • Use a magnetic stirrer and gentle warming if necessary to aid dissolution.

    • Once fully dissolved, add sterile water to reach the final desired volume and concentration.

    • Visually inspect for any precipitation.

Protocol 2: Lipid-Based Formulation (SEDDS) for Oral Administration

This protocol is aimed at enhancing absorption through the lymphatic system and is suitable for lipophilic compounds.[3]

Materials:

  • This compound

  • Labrasol® (Caprylocaproyl polyoxyl-8 glycerides)

  • Cremophor® EL (Polyoxyl 35 castor oil)

  • Capmul® MCM (Medium-chain mono- and di-glycerides)

Equipment:

  • Analytical balance

  • Glass vials

  • Vortex mixer

  • Water bath

Procedure:

  • Excipient Screening:

    • Determine the solubility of this compound in individual excipients (Labrasol®, Cremophor® EL, Capmul® MCM) following the solubility testing procedure in Protocol 1.

  • Ternary Phase Diagram Construction:

    • Based on solubility data, construct a ternary phase diagram to identify the optimal ratio of oil (Capmul® MCM), surfactant (Cremophor® EL), and co-surfactant (Labrasol®) that forms a stable microemulsion upon dilution with water.

  • SEDDS Formulation Preparation:

    • Based on the ternary phase diagram, weigh and mix the selected proportions of oil, surfactant, and co-surfactant in a glass vial.

    • Heat the mixture in a water bath to 40-50°C to ensure homogeneity.

    • Add the required amount of this compound to the mixture and vortex until completely dissolved.

  • Characterization:

    • Assess the self-emulsification properties by adding a small amount of the formulation to water and observing the formation of a microemulsion.

    • Measure the droplet size of the resulting emulsion using a particle size analyzer.

Data Presentation

The following tables provide a template for summarizing key formulation data.

Table 1: Solubility of this compound in Various Vehicles

Vehicle CompositionSolubility (mg/mL)Observations
Water< 0.0001Insoluble
10% DMSO / 90% Saline0.5Precipitation observed over time
40% PEG 400 / 10% PG / 5% Tween 80 / 45% Water12.5Clear, stable solution
Labrasol®25.2Clear solution
Cremophor® EL18.7Clear solution
Capmul® MCM8.3Clear solution

Table 2: Composition of Optimized this compound Formulations

Formulation IDCompositionThis compound Conc. (mg/mL)Administration Route
This compound-CS-0140% PEG 400, 10% PG, 5% Tween 80, 45% Water10Oral Gavage
This compound-SEDDS-0130% Labrasol®, 40% Cremophor® EL, 30% Capmul® MCM20Oral Gavage

Visualizations

Workflow for Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Excipient Screening cluster_2 Phase 3: Formulation Prototyping cluster_3 Phase 4: Optimization & Selection A Physicochemical Characterization (Solubility, pKa, LogP) B Solubility in Co-solvents A->B C Solubility in Surfactants A->C D Solubility in Lipids A->D E Co-solvent Formulations B->E C->E F Lipid-based Formulations (SEDDS) D->F H In Vitro Characterization (Stability, Dispersibility) E->H F->H G Nanosuspensions G->H I In Vivo PK Studies H->I J Final Formulation Selection I->J

Caption: Workflow for this compound formulation development.

Signaling Pathway (Hypothetical Target)

Assuming this compound inhibits a hypothetical kinase "Mtb-Kinase-1" crucial for Mycobacterium tuberculosis survival.

G cluster_0 Host Cell This compound This compound Mtb-Kinase-1 Mtb-Kinase-1 This compound->Mtb-Kinase-1 Inhibition Downstream Effector Downstream Effector Mtb-Kinase-1->Downstream Effector Phosphorylation Bacterial Survival Bacterial Survival Downstream Effector->Bacterial Survival Promotes

Caption: Hypothetical mechanism of action for this compound.

Conclusion

The successful preclinical development of poorly soluble compounds like this compound is critically dependent on the selection of an appropriate formulation. The protocols and strategies outlined in this document provide a framework for developing and evaluating formulations to support in vivo animal studies. A systematic approach, beginning with thorough physicochemical characterization and progressing through excipient screening and prototype evaluation, is essential for identifying a formulation that ensures adequate and reproducible drug exposure. This, in turn, will enable a reliable assessment of the compound's efficacy and safety profile.

References

Application Notes and Protocols: Biomarkers for Assessing Target Engagement of Novel Inhibitors Against M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research.

Introduction: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. A critical step in the early stages of drug development is the confirmation of target engagement, which demonstrates that a compound interacts with its intended molecular target within the bacterium. These application notes provide detailed protocols for assessing the target engagement of novel inhibitors against a key Mtb enzyme, Decaprenyl-phosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), a critical component in the synthesis of the mycobacterial cell wall.

Target Profile: DprE1 in M. tuberculosis

DprE1 is a flavin-dependent enzyme essential for the biosynthesis of arabinogalactan, a major component of the Mtb cell wall. It catalyzes the epimerization of decaprenyl-phosphoryl-D-ribose (DPR) to decaprenyl-phosphoryl-D-arabinose (DPA). DPA is the sole donor of arabinose for the synthesis of arabinogalactan and lipoarabinomannan, both of which are crucial for the structural integrity of the mycobacterial cell envelope. The absence of a human homolog makes DprE1 an attractive and specific target for anti-tuberculosis drug development. Several classes of compounds, including benzothiazinones like BTZ043, have been shown to potently inhibit DprE1.

Signaling Pathway: Arabinogalactan Precursor Synthesis

The following diagram illustrates the role of DprE1 in the synthesis of decaprenyl-phosphoryl-D-arabinose (DPA), a critical precursor for the Mtb cell wall.

DprE1_Pathway cluster_pathway Arabinogalactan Precursor Synthesis PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) DPR Decaprenyl-phosphoryl-D-ribose (DPR) PRPP->DPR Multiple Steps DprE1 DprE1 DPR->DprE1 DPA Decaprenyl-phosphoryl-D-arabinose (DPA) AG Arabinogalactan Synthesis DPA->AG DprE1->DPA Epimerization Inhibitor Novel Inhibitor (e.g., BTZ derivatives) Inhibitor->DprE1

Caption: Role of DprE1 in the arabinogalactan synthesis pathway and its inhibition.

Experimental Protocols for Assessing DprE1 Target Engagement

Two orthogonal methods are presented to assess the engagement of a novel inhibitor with DprE1 in M. tuberculosis: the Cellular Thermal Shift Assay (CETSA) for direct target binding in a cellular context and a Bioluminescence Resonance Energy Transfer (BRET) assay for quantifying ligand binding in live bacteria.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding. When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after heat treatment.

Experimental Workflow:

CETSA_Workflow cluster_workflow CETSA Experimental Workflow culture 1. Culture M. tuberculosis (e.g., H37Rv) treat 2. Treat cells with inhibitor (various concentrations) and vehicle control culture->treat heat 3. Heat shock aliquots at a range of temperatures treat->heat lyse 4. Cell lysis (e.g., bead beating) heat->lyse separate 5. Separate soluble and precipitated protein fractions (centrifugation) lyse->separate analyze 6. Analyze soluble fraction by Western Blot or Mass Spectrometry (targeting DprE1) separate->analyze plot 7. Plot protein abundance vs. temperature to generate 'melting curves' analyze->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment:

    • Grow M. tuberculosis H37Rv to mid-log phase (OD600 ≈ 0.6-0.8) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC.

    • Harvest the cells by centrifugation and resuspend in PBS to a final concentration of 10^8 CFU/mL.

    • Aliquot the cell suspension and treat with the novel inhibitor at various concentrations (e.g., 0.1x, 1x, 10x, 100x MIC) or with a vehicle control (e.g., DMSO) for 1 hour at 37°C.

  • Heat Treatment:

    • Divide each treatment group into smaller aliquots.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by bead beating with silica beads.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble DprE1 using Western blotting with a specific anti-DprE1 antibody or by quantitative mass spectrometry (e.g., TMT-based proteomics).

  • Data Analysis:

    • For each inhibitor concentration, plot the normalized amount of soluble DprE1 against the temperature.

    • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A shift in the Tm in the presence of the inhibitor indicates target engagement.

Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay

Principle: BRET is a proximity-based assay that can measure protein-ligand interactions in living cells.[1][2] It relies on the non-radiative transfer of energy between a bioluminescent donor (e.g., NanoLuc luciferase, NLuc) fused to the target protein and a fluorescent acceptor that is conjugated to a ligand. Binding of the fluorescently labeled ligand to the NLuc-tagged protein brings the donor and acceptor into close proximity, resulting in a BRET signal. Unlabeled compounds can then be assessed for their ability to compete with the fluorescent ligand, leading to a decrease in the BRET signal.

Methodology:

  • Strain Construction:

    • Genetically fuse the coding sequence of NanoLuc luciferase (NLuc) to the N- or C-terminus of the dprE1 gene in an integrative or episomal plasmid.

    • Transform the construct into M. tuberculosis. Expression of the NLuc-DprE1 fusion protein should be confirmed by Western blot and luminescence assays.

  • Development of a Fluorescent Ligand:

    • Synthesize a fluorescent version of a known DprE1 inhibitor (a "probe") by conjugating it to a suitable fluorophore that can act as a BRET acceptor for NLuc (e.g., a derivative of your novel inhibitor or a known DprE1 ligand).

  • BRET Assay:

    • Grow the M. tuberculosis strain expressing NLuc-DprE1 to mid-log phase.

    • Wash and resuspend the cells in PBS.

    • In a white, 96-well plate, add the cell suspension, the NLuc substrate (e.g., furimazine), and the fluorescent probe.

    • Add the unlabeled novel inhibitor at a range of concentrations.

    • Measure the luminescence at two wavelengths: one for the donor (e.g., ~460 nm for NLuc) and one for the acceptor.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor emission / Donor emission).

    • Plot the BRET ratio against the concentration of the unlabeled inhibitor.

    • Determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent probe, indicating target engagement.

Data Presentation

The quantitative data generated from these experiments can be summarized in the following tables.

Table 1: Cellular Thermal Shift Assay (CETSA) Data for DprE1

Compound ConcentrationMelting Temperature (Tm) (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)52.5 ± 0.3-
0.1x MIC53.1 ± 0.4+0.6
1x MIC56.2 ± 0.5+3.7
10x MIC58.9 ± 0.3+6.4
100x MIC59.1 ± 0.4+6.6

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: BRET Competition Assay Data for DprE1

CompoundIn-cell IC50 (µM)
Novel Inhibitor0.85 ± 0.12
BTZ043 (Control)0.05 ± 0.01

Data are presented as mean ± standard deviation from three independent experiments.

Summary and Conclusion

The protocols described provide robust methods for confirming the target engagement of novel inhibitors against DprE1 in M. tuberculosis. CETSA offers a label-free approach to directly measure compound binding in a cellular milieu, while the BRET assay provides a sensitive method for quantifying binding affinity in live bacteria.[1][2] Utilizing these or similar approaches is a crucial step in the validation of new anti-tuberculosis drug candidates, providing essential evidence that the compound's mechanism of action is on-target.

References

Application Notes and Protocols for Assessing the Synergy of Mtb-IN-3 with First-Line Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic strategies. Combination therapy, a cornerstone of tuberculosis treatment, can be enhanced by identifying synergistic interactions between new chemical entities and existing first-line drugs. This document provides detailed protocols for assessing the synergistic potential of Mtb-IN-3, a novel inhibitor of Mycobacterium tuberculosis, with the first-line anti-TB drugs: isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB).

This compound is a potent and selective in vitro inhibitor of Mtb with demonstrated activity in murine models of tuberculosis.[1][2][3][4][5][6][7] While its precise mechanism of action is a subject of ongoing investigation, evaluating its interaction with established drugs is a critical step in its development pipeline. The following protocols for checkerboard and time-kill assays are designed to quantify the nature and degree of interaction between this compound and first-line TB drugs.

Data Presentation: Summarizing Synergy

Quantitative data from synergy assays should be summarized for clear interpretation and comparison. The Fractional Inhibitory Concentration Index (FICI) is the most common metric for quantifying drug interactions.

Table 1: Fractional Inhibitory Concentration Index (FICI) for this compound in Combination with First-Line TB Drugs.

Drug CombinationMtb StrainFICI ValueInterpretation
This compound + IsoniazidH37Rve.g., 0.375Synergy
This compound + RifampicinH37Rve.g., 0.75Additive
This compound + PyrazinamideH37Rve.g., 1.5Indifference
This compound + EthambutolH37Rve.g., >4.0Antagonism
This compound + IsoniazidMDR Straine.g., 0.45Synergy

FICI Interpretation:

  • Synergy: FICI ≤ 0.5[6]

  • Additive/Indifference: 0.5 < FICI ≤ 4.0[6]

  • Antagonism: FICI > 4.0[6]

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Assessment

The checkerboard assay is a microdilution method used to determine the FICI of a two-drug combination.[4][8][9][10][11]

1. Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv, clinical isolates)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound (stock solution in DMSO)

  • Isoniazid, Rifampicin, Pyrazinamide, Ethambutol (stock solutions in appropriate solvents)

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (for viability assessment)

  • Plate reader

2. Procedure:

  • Prepare Drug Dilutions:

    • In a 96-well plate, create serial dilutions of this compound along the x-axis (e.g., columns 2-11) and a first-line drug along the y-axis (e.g., rows B-G).

    • Column 1 should contain the first-line drug only, and row A should contain this compound only.

    • Wells in row H and column 12 should be reserved for positive (no drug) and negative (no bacteria) controls, respectively.

  • Inoculum Preparation:

    • Grow Mtb to mid-log phase (OD600 of 0.5-0.8).

    • Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.

  • Inoculation:

    • Add the prepared Mtb inoculum to each well of the 96-well plate containing the drug dilutions.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Determine Minimum Inhibitory Concentration (MIC):

    • After incubation, add resazurin solution to each well and incubate for an additional 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is the lowest concentration of a drug that prevents this color change. Determine the MIC for each drug alone and for each combination.

  • Calculate FICI:

    • The FICI is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[6]

Protocol 2: Time-Kill Curve Assay

Time-kill curve assays provide a dynamic view of the bactericidal or bacteriostatic effects of drug combinations over time.[1][2][3][5][7]

1. Materials:

  • Mycobacterium tuberculosis strain

  • Middlebrook 7H9 broth with supplements

  • This compound and first-line drugs

  • Sterile culture tubes or flasks

  • Middlebrook 7H10 or 7H11 agar plates

  • Incubator

2. Procedure:

  • Inoculum Preparation:

    • Prepare a mid-log phase culture of Mtb as described for the checkerboard assay.

    • Dilute the culture to a starting concentration of approximately 10^6 CFU/mL in several flasks.

  • Drug Exposure:

    • Add drugs to the flasks at relevant concentrations (e.g., 1x MIC, 2x MIC) both individually and in combination. Include a drug-free growth control.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 2, 4, 7, 10, and 14 days), withdraw an aliquot from each flask.

  • CFU Enumeration:

    • Prepare serial dilutions of each aliquot and plate them on 7H10/7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each drug and combination.

    • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

Visualizations

Experimental Workflows

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Drug Dilutions (this compound & First-Line Drug) C Inoculate 96-Well Plate A->C B Prepare Mtb Inoculum (5x10^5 CFU/mL) B->C D Incubate at 37°C (7-14 days) C->D E Add Resazurin (Viability Indicator) D->E F Determine MICs (Visual or Plate Reader) E->F G Calculate FICI F->G H Interpret Synergy G->H

Caption: Workflow for the Checkerboard Synergy Assay.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Mtb Inoculum (~10^6 CFU/mL) C Expose Mtb to Drugs A->C B Prepare Drug Solutions (Single & Combination) B->C D Incubate at 37°C C->D E Sample at Time Points (0, 2, 4, 7, 10, 14 days) D->E Repeated Sampling F Perform Serial Dilutions & Plate E->F G Incubate Plates & Count CFUs F->G H Plot Time-Kill Curves G->H I Determine Synergy H->I

Caption: Workflow for the Time-Kill Curve Assay.

Potential Signaling Pathways and Drug Targets

The following diagram illustrates the known mechanisms of action for first-line TB drugs. The target of this compound is currently unknown and represents a key area for future research. Synergy may occur if this compound inhibits a pathway that is complementary to or enhances the activity of the first-line agents.

TB_Drug_Targets cluster_cell_wall Cell Wall Synthesis cluster_transcription Transcription & Translation cluster_unknown Other/Unknown Mechanisms cluster_novel Novel Inhibitor INH Isoniazid (INH) (prodrug) KatG KatG INH->KatG activation InhA InhA KatG->InhA inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid catalyzes EMB Ethambutol (EMB) EmbAB EmbAB EMB->EmbAB inhibits Arabinogalactan Arabinogalactan Synthesis EmbAB->Arabinogalactan catalyzes RIF Rifampicin (RIF) RNAP RNA Polymerase (rpoB) RIF->RNAP inhibits mRNA mRNA Synthesis RNAP->mRNA catalyzes PZA Pyrazinamide (PZA) (prodrug) PncA PncA PZA->PncA activation (low pH) POA Pyrazinoic Acid (POA) PncA->POA Unknown_Target Multiple Targets (e.g., membrane potential, trans-translation) POA->Unknown_Target disrupts MTB_IN3 This compound Unknown_Pathway Unknown Target/Pathway MTB_IN3->Unknown_Pathway inhibits

Caption: Known targets of first-line TB drugs and placeholder for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Kinase-IN-X Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Kinase-IN-X in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Kinase-IN-X?

A1: Kinase-IN-X is a potent inhibitor of the MEK1 kinase, a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.

Q2: Are there any known off-targets for Kinase-IN-X?

A2: Yes, at higher concentrations, Kinase-IN-X has been observed to inhibit AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This can lead to unintended effects on cellular metabolism.

Q3: What are the recommended concentrations for using Kinase-IN-X in cell culture?

A3: For optimal on-target activity with minimal off-target effects, we recommend using Kinase-IN-X in the concentration range of 10-100 nM. Concentrations above 1 µM may lead to significant AMPK inhibition. Please refer to the quantitative data table below for more details.

Q4: What are the common signs of off-target effects with Kinase-IN-X?

A4: Common indicators of off-target effects include unexpected changes in cell viability, alterations in metabolic assays (e.g., changes in ATP levels or glucose uptake), and modulation of signaling pathways unrelated to the MAPK/ERK cascade.

Quantitative Data Summary

ParameterKinase-IN-X
On-Target Potency (IC50)
MEK15 nM
Off-Target Potency (IC50)
AMPK500 nM
Recommended In Vitro Concentration 10 - 100 nM
Concentration for Off-Target Effects > 1 µM
Typical Cell Culture Toxicity (CC50) > 10 µM (in most cell lines)

Troubleshooting Guide

Issue 1: I am observing a significant decrease in cell viability at concentrations where I expect to see specific inhibition of the MAPK pathway.

  • Question: Could this be an off-target effect?

  • Answer: Yes, unexpected cytotoxicity can be a sign of off-target effects, particularly the inhibition of AMPK which can lead to metabolic stress and cell death.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Titrate Kinase-IN-X across a wide range of concentrations (e.g., 1 nM to 10 µM) and assess both the inhibition of MEK1 (e.g., by Western blot for p-ERK) and cell viability (e.g., using a CTG assay). This will help determine the therapeutic window.

    • Metabolic Rescue Experiment: To confirm if the cytotoxicity is due to AMPK inhibition, try supplementing the culture medium with a readily available energy source like pyruvate. If the cells are rescued, it suggests the toxicity is metabolic.

    • Use a Structural Analog: If available, use a structurally related but inactive analog of Kinase-IN-X as a negative control to ensure the observed effects are not due to the chemical scaffold itself.

Issue 2: My results are inconsistent between experiments, even when using the same concentration of Kinase-IN-X.

  • Question: What could be causing this variability?

  • Answer: Inconsistent results can arise from several factors, including the metabolic state of the cells, passage number, and the duration of drug exposure.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase before treatment. The metabolic state of the cells can influence their sensitivity to AMPK inhibition.

    • Washout Experiment: To determine if the effects of Kinase-IN-X are reversible, perform a washout experiment. After the initial treatment, wash the cells with fresh media and continue the culture. Assess the recovery of the MAPK and AMPK signaling pathways over time.

    • Monitor Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

Issue 3: I am not observing the expected downstream effects of MEK1 inhibition, even though I can confirm target engagement.

  • Question: Why am I not seeing the expected phenotype?

  • Answer: This could be due to compensatory signaling pathways being activated in response to MEK1 inhibition, or it could be an off-target effect that counteracts the on-target effect.

  • Troubleshooting Steps:

    • Pathway Analysis: Use techniques like phospho-proteomics or pathway-specific antibody arrays to investigate the activation of other signaling pathways upon treatment with Kinase-IN-X.

    • Combination Therapy: Consider co-treating with an inhibitor of a potential compensatory pathway to see if the expected phenotype is restored.

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR to specifically deplete MEK1 and compare the resulting phenotype to that observed with Kinase-IN-X treatment. This can help differentiate on-target from off-target effects.

Experimental Protocols

Protocol 1: Dose-Response Curve for On-Target vs. Off-Target Effects
  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Drug Dilution: Prepare a serial dilution of Kinase-IN-X in culture medium, typically ranging from 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).

  • Treatment: Add the different concentrations of Kinase-IN-X to the cells and incubate for the desired time (e.g., 24 hours).

  • Endpoint Assays:

    • On-Target Effect: Lyse a parallel set of cells and perform a Western blot to detect the levels of phosphorylated ERK (p-ERK), the downstream target of MEK1.

    • Off-Target Effect: In another parallel plate, measure ATP levels using a commercial kit (e.g., CellTiter-Glo) as a readout for AMPK activity.

    • Cytotoxicity: In a third plate, assess cell viability using an MTS or similar assay.

  • Data Analysis: Plot the percentage of inhibition (for p-ERK and ATP levels) and the percentage of cell viability against the log of the Kinase-IN-X concentration to determine the IC50 and CC50 values.

Protocol 2: Washout Experiment to Assess Reversibility
  • Initial Treatment: Treat cells with a concentration of Kinase-IN-X that gives a clear on-target effect (e.g., 100 nM) for a defined period (e.g., 6 hours).

  • Washout: After the treatment period, remove the medium containing Kinase-IN-X. Wash the cells twice with pre-warmed, drug-free medium.

  • Recovery: Add fresh, drug-free medium to the cells and return them to the incubator.

  • Time-Course Analysis: At various time points post-washout (e.g., 0, 1, 3, 6, 12, 24 hours), lyse the cells and analyze the levels of p-ERK and p-AMPK substrates by Western blot to monitor the recovery of the signaling pathways.

  • Data Interpretation: A return of p-ERK and p-AMPK substrate levels to baseline indicates that the inhibitory effects of Kinase-IN-X are reversible.

Visualizations

Signaling_Pathway cluster_MAPK MAPK/ERK Pathway (On-Target) cluster_AMPK AMPK Pathway (Off-Target) Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Kinase-IN-X Kinase-IN-X Kinase-IN-X->MEK1 High AMP/ATP Ratio High AMP/ATP Ratio AMPK AMPK High AMP/ATP Ratio->AMPK Metabolic Regulation Metabolic Regulation AMPK->Metabolic Regulation Energy Homeostasis Energy Homeostasis Metabolic Regulation->Energy Homeostasis Kinase-IN-X_off Kinase-IN-X (High Conc.) Kinase-IN-X_off->AMPK

Caption: On-target and off-target signaling pathways of Kinase-IN-X.

Experimental_Workflow Start Start Observe Unexpected Phenotype Observe Unexpected Phenotype Start->Observe Unexpected Phenotype Dose-Response Curve Perform Dose-Response Curve (On-target, Off-target, Viability) Observe Unexpected Phenotype->Dose-Response Curve Analyze Therapeutic Window Analyze Therapeutic Window Dose-Response Curve->Analyze Therapeutic Window Sufficient Window? Sufficient Window? Analyze Therapeutic Window->Sufficient Window? Metabolic Rescue Experiment Metabolic Rescue Experiment Analyze Therapeutic Window->Metabolic Rescue Experiment Washout Experiment Washout Experiment Analyze Therapeutic Window->Washout Experiment Genetic Controls (siRNA/CRISPR) Genetic Controls (siRNA/CRISPR) Analyze Therapeutic Window->Genetic Controls (siRNA/CRISPR) Optimize Concentration Optimize Concentration Sufficient Window?->Optimize Concentration Yes Consider Alternative Inhibitor Consider Alternative Inhibitor Sufficient Window?->Consider Alternative Inhibitor No End End Optimize Concentration->End

Caption: Experimental workflow for investigating off-target effects.

Troubleshooting_Logic Start Problem Observed Issue What is the issue? Start->Issue Cytotoxicity Unexpected Cytotoxicity Issue->Cytotoxicity Inconsistency Inconsistent Results Issue->Inconsistency NoPhenotype Lack of Expected Phenotype Issue->NoPhenotype Sol_Cyto 1. Run Dose-Response 2. Metabolic Rescue 3. Use Inactive Analog Cytotoxicity->Sol_Cyto Sol_Incon 1. Standardize Culture 2. Perform Washout 3. Monitor Passage # Inconsistency->Sol_Incon Sol_NoPheno 1. Pathway Analysis 2. Combination Therapy 3. Genetic Controls NoPhenotype->Sol_NoPheno

Caption: Troubleshooting logic for common experimental issues.

Optimizing Mtb-IN-3 concentration for intracellular activity assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Mtb-IN-3 for intracellular activity assays against Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs)

Q1: What is the first step before testing this compound in an intracellular assay?

A1: Before evaluating this compound's intracellular efficacy, it is crucial to first determine its direct anti-mycobacterial activity and its toxicity profile. This involves determining the Minimum Inhibitory Concentration (MIC) against Mtb grown in liquid culture and assessing the compound's cytotoxicity (e.g., CC50) on the host cells that will be used for the intracellular assay.

Q2: How do I determine the starting concentration range for my intracellular assay?

A2: A good starting point is to use a concentration range that is a multiple of the extracellular MIC value. Often, a range from 0.1x to 100x the MIC is tested. However, this range must be limited by the cytotoxicity of the compound. The highest concentration tested should ideally be well below the CC50 value to ensure that any observed reduction in intracellular Mtb is due to the compound's activity and not host cell death.

Q3: What are the critical controls to include in my intracellular this compound activity assay?

A3: Several controls are essential for a robust assay:

  • Vehicle Control (e.g., DMSO): To assess the effect of the solvent on both the host cells and intracellular Mtb.

  • Uninfected Cells: To monitor the health and viability of the host cells throughout the experiment.

  • Infected, Untreated Cells: To measure the baseline growth of intracellular Mtb.

  • Positive Control Drug: A known anti-tubercular drug with intracellular activity (e.g., rifampicin or isoniazid) to validate the assay's ability to detect growth inhibition.

Q4: How long should I expose the infected cells to this compound?

A4: The incubation time can vary, but a common duration is 3 to 5 days post-infection and treatment.[1] This allows for sufficient Mtb replication in the control group to measure a significant reduction with effective compounds. The optimal duration may need to be determined empirically for your specific assay system.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicates. - Inconsistent cell seeding density.- Uneven bacterial infection (MOI).- Pipetting errors.- Ensure a single-cell suspension of host cells before seeding.- Prepare a homogenous Mtb suspension and mix well before infecting cells.- Use calibrated pipettes and consider automating liquid handling steps.[2]
No inhibition of intracellular Mtb growth, even at high concentrations. - this compound has poor cell permeability.- The compound is actively exported by an efflux pump in the host cell or Mtb.- The intracellular environment (e.g., low pH of the phagosome) inactivates the compound.- Consider using a different host cell line.- Test for synergy with known efflux pump inhibitors.- Evaluate the compound's stability at different pH levels.
Significant host cell death observed in treated wells. - this compound is cytotoxic at the tested concentrations.- The combination of infection and compound treatment is toxic.- Re-evaluate the CC50 of this compound on uninfected host cells.- Perform a cytotoxicity assay on infected cells in parallel with the efficacy assay.- Lower the concentration range of this compound to below the toxic level.
Positive control drug is not showing expected activity. - The Mtb strain used is resistant to the control drug.- The assay conditions are suboptimal.- Confirm the susceptibility of your Mtb strain to the control drug.- Review and optimize assay parameters such as MOI, incubation time, and cell density.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data for this compound.

Table 1: In Vitro Activity and Cytotoxicity of this compound

ParameterValueHost Cell Line
MIC (Minimum Inhibitory Concentration) against Mtb H37Rv e.g., 1.5 µMN/A
CC50 (50% Cytotoxic Concentration) e.g., >50 µMe.g., THP-1 macrophages
SI (Selectivity Index = CC50 / MIC) >33N/A

Table 2: Intracellular Efficacy of this compound

ParameterValueHost Cell Line
IC50 (50% Inhibitory Concentration) e.g., 1.7 µMe.g., THP-1 macrophages
MIC99 (99% Inhibitory Concentration) e.g., 10 µMe.g., THP-1 macrophages

Experimental Protocols

1. Host Cell Cytotoxicity Assay (e.g., MTT Assay)

The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[3]

  • Cell Seeding: Seed host cells (e.g., THP-1 or J774A.1 macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[4]

  • Compound Addition: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours until a purple precipitate is visible.[5]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value by plotting the data using a dose-response curve.

2. Intracellular M. tuberculosis Growth Inhibition Assay

This assay quantifies the ability of a compound to inhibit the growth of Mtb within host cells.

  • Cell Seeding and Differentiation: Seed host cells (e.g., THP-1 monocytes) in a 96-well plate. If using THP-1 cells, differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[4]

  • Infection: Infect the macrophages with an Mtb strain (e.g., H37Rv expressing a reporter like luciferase or GFP) at a specific Multiplicity of Infection (MOI), for instance, an MOI of 1 to 10.[4][6] Incubate for 4 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells with a suitable buffer (e.g., HBSS) or use an antibiotic like amikacin for a short period to kill any remaining extracellular bacteria.[4]

  • Compound Treatment: Add fresh culture medium containing serial dilutions of this compound to the infected cells.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

  • Quantification of Bacterial Growth:

    • Luminescence/Fluorescence: If using a reporter strain, measure the signal using a plate reader. A reduction in signal corresponds to bacterial growth inhibition.[1]

    • Colony Forming Units (CFU): Lyse the host cells to release the intracellular bacteria. Serially dilute the lysate and plate on 7H10 or 7H11 agar. Count the colonies after 3-4 weeks of incubation.

  • Analysis: Determine the IC50 and MIC99 values by plotting the percentage of growth inhibition against the compound concentration.

Visualizations

Experimental_Workflow cluster_preliminary Preliminary Assays cluster_main Intracellular Assay cluster_analysis Data Analysis MIC Determine MIC of this compound on extracellular Mtb Infect Infect host cells with Mtb (MOI 1-10) MIC->Infect Cyto Determine CC50 of this compound on host cells (e.g., MTT assay) Cyto->Infect Wash Remove extracellular Mtb Infect->Wash Treat Treat with serial dilutions of this compound Wash->Treat Incubate Incubate for 3-5 days Treat->Incubate Quantify Quantify intracellular Mtb growth (e.g., Luminescence, CFU) Incubate->Quantify Analyze Calculate IC50 and MIC99 Quantify->Analyze Compare Compare with cytotoxicity data (CC50) Analyze->Compare

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic Start High variance or no Mtb inhibition? CheckCyto Is there host cell toxicity? Start->CheckCyto CheckControls Are controls (vehicle, positive) behaving as expected? Start->CheckControls HighCyto Yes: Reduce this compound concentration range to below CC50. CheckCyto->HighCyto Yes NoCyto No CheckCyto->NoCyto No ControlsBad No: Validate Mtb strain and assay parameters. CheckControls->ControlsBad No ControlsGood Yes CheckControls->ControlsGood Yes Permeability Consider low cell permeability or efflux as potential issues. NoCyto->Permeability ControlsGood->Permeability

Caption: Logic diagram for troubleshooting common issues.

References

Troubleshooting Mtb-IN-3 instability in culture medium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Mtb-IN-3 in culture medium. These resources are intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound.

Q1: I am observing a lower-than-expected potency or inconsistent results with this compound in my cell-based assays. Could this be a stability issue?

A1: Yes, inconsistent or lower-than-expected biological activity can be a primary indicator of compound instability in the culture medium. Small molecule inhibitors can degrade under typical cell culture conditions (37°C, aqueous environment, presence of media components). It is crucial to determine the stability of this compound under your specific experimental conditions.

Q2: What are the common causes of small molecule inhibitor instability in culture medium?

A2: Several factors can contribute to the degradation of a compound in culture medium:

  • Hydrolysis: Reaction with water can break down the molecule.

  • Oxidation: Components in the medium or exposure to air can lead to oxidative degradation.[1]

  • Photodegradation: Exposure to light, especially UV rays, can cause the compound to break down.[2][3]

  • Binding to Plasticware: The compound may adsorb to the surface of culture plates or tubes, reducing its effective concentration.[4][5]

  • Interaction with Media Components: Components like serum proteins or vitamins can interact with and destabilize the compound.[3][4]

  • Poor Solubility: The compound may precipitate out of solution, especially at higher concentrations, leading to a decrease in the available concentration.[6][7][8][9]

Below is a diagram illustrating these potential causes of instability.

A This compound Instability in Culture Medium B Chemical Degradation A->B Caused by C Physical Loss A->C Caused by D Hydrolysis B->D E Oxidation B->E F Photodegradation B->F I Interaction with Media Components B->I G Binding to Plasticware C->G H Precipitation (Poor Solubility) C->H

Caption: Potential causes of this compound instability.

Q3: How can I experimentally determine the stability of this compound in my culture medium?

A3: You can perform a stability study by incubating this compound in your specific culture medium at 37°C over a time course that is relevant to your experiment (e.g., 0, 2, 4, 8, 24, 48, 72 hours). At each time point, collect an aliquot of the medium and quantify the remaining concentration of the parent compound using analytical methods like HPLC-UV or LC-MS/MS.[1][4][5]

A detailed protocol for this experiment is provided in the "Experimental Protocols" section below. The following diagram outlines the general workflow for assessing compound stability.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare this compound stock solution B Spike into culture medium at desired concentration A->B C Incubate at 37°C B->C D Collect aliquots at different time points C->D E Quantify remaining this compound (e.g., LC-MS/MS) D->E F Calculate % remaining vs. time zero E->F

Caption: Workflow for assessing this compound stability.

Q4: My results indicate that this compound is degrading. What steps can I take to mitigate this?

A4: If this compound is found to be unstable, consider the following troubleshooting steps:

  • Reduce Incubation Time: If possible, shorten the duration of your cell-based assay.

  • Replenish the Compound: For longer experiments, consider replacing the medium with freshly prepared this compound at regular intervals.

  • Optimize Solvent and Stock Concentration: Ensure your initial stock solution is fully dissolved and stable. Using a different solvent for your stock solution might be necessary.

  • Protect from Light: If photodegradation is suspected, protect your plates and solutions from light.

  • Use Low-Binding Plates: If adsorption to plastic is a concern, consider using low-protein-binding microplates.

  • Modify the Formulation: For compounds with poor aqueous solubility, consider using formulation strategies such as the inclusion of solubilizing agents or cyclodextrins. However, be mindful that these can have their own effects on cells.

The following diagram presents a logical troubleshooting workflow.

A Inconsistent/Low Activity of this compound B Assess Stability in Medium (LC-MS/MS or HPLC) A->B C Is this compound stable? B->C D Troubleshoot Other Experimental Parameters C->D Yes E Assess Solubility C->E No F Is this compound soluble? E->F G Optimize Formulation (e.g., use of co-solvents) F->G No H Identify Degradation Pathway (if possible) F->H Yes G->B I Mitigate Degradation: - Reduce incubation time - Replenish compound - Protect from light H->I

Caption: Troubleshooting workflow for this compound instability.

Data Presentation

When assessing the stability of this compound, it is important to present the data clearly. Below are example tables for summarizing your findings.

Table 1: Stability of this compound in RPMI + 10% FBS at 37°C

Time (hours)Concentration (µM)% Remaining
010.1100.0
29.594.1
48.887.1
87.271.3
244.544.6
481.817.8
72<0.5<5.0

Table 2: Solubility of this compound in Different Culture Media

MediumMaximum Soluble Concentration (µM)
DMEM50
RPMI 164025
McCoy's 5A75

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Culture Medium

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (or other appropriate solvent)

  • Cell culture medium (e.g., DMEM, RPMI 1640) with supplements (e.g., FBS)

  • Sterile microcentrifuge tubes or 96-well plates

  • Incubator (37°C, 5% CO₂)

  • HPLC-UV or LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Spike the culture medium with the this compound stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final solvent concentration is low (e.g., <0.1%) to avoid solvent effects.

  • Aliquot the this compound-containing medium into sterile microcentrifuge tubes or a 96-well plate.

  • Time Zero (T=0) Sample: Immediately take an aliquot of the medium, quench any potential degradation by adding a solvent like ice-cold methanol, and store at -80°C until analysis.[1]

  • Incubate the remaining samples at 37°C in a cell culture incubator.

  • Collect samples at subsequent time points (e.g., 2, 4, 8, 24, 48, 72 hours). At each time point, quench the reaction as in step 4 and store at -80°C.

  • Analyze all samples by HPLC-UV or LC-MS/MS to determine the concentration of the parent this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Protocol 2: Assessing the Solubility of this compound in Culture Medium

Objective: To determine the maximum soluble concentration of this compound in a specific culture medium.

Materials:

  • This compound

  • DMSO (or other appropriate solvent)

  • Cell culture medium

  • Sterile microcentrifuge tubes

  • Centrifuge

Methodology:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent.

  • Add increasing amounts of the stock solution to aliquots of the culture medium to create a range of concentrations.

  • Incubate the solutions for a set period (e.g., 2 hours) at room temperature or 37°C with gentle agitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 20-30 minutes to pellet any precipitated compound.[4]

  • Carefully collect the supernatant without disturbing the pellet.

  • Quantify the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS, or UV-Vis spectroscopy if the compound has a suitable chromophore).

  • The highest concentration at which no pellet is observed and the supernatant concentration equals the nominal concentration is considered the maximum soluble concentration.

References

How to select for Mtb-IN-3 resistant mutants without high fitness cost

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mtb-NCE-3, a novel chemical entity targeting Mycobacterium tuberculosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in selecting for Mtb-NCE-3 resistant mutants with a minimal fitness cost, a crucial step in understanding potential clinical resistance and for further drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Mtb-NCE-3?

A1: Mtb-NCE-3 is a novel diarylquinoline compound that inhibits mycobacterial growth by targeting the F-ATP synthase. Specifically, it binds to the c-ring of the enzyme, stalling its rotation and thereby blocking ATP synthesis, which is essential for both replicating and non-replicating M. tuberculosis.[1][2] This mechanism is similar to that of bedaquiline.[1][2]

Q2: What are the expected mechanisms of resistance to Mtb-NCE-3?

A2: Based on its mechanism of action, resistance to Mtb-NCE-3 is anticipated to arise primarily from mutations in the target gene, atpE, which encodes the c-subunit of F-ATP synthase.[1] Additionally, low-level resistance might be mediated by mutations in genes that regulate efflux pumps, such as Rv0678, which controls the expression of the MmpS5-MmpL5 efflux system.[1]

Q3: What is "fitness cost" in the context of drug-resistant M. tuberculosis?

A3: Fitness cost refers to a reduction in a bacterium's viability, growth rate, or transmissibility in the absence of the selective pressure of the antibiotic.[3][4] Mutations conferring drug resistance often occur in essential genes, which can impair their normal function and thus reduce the bacterium's overall fitness.[3][5] However, some resistant strains may have a low or no fitness cost, making them more likely to persist and spread in a population.[5][6][7]

Q4: Why is it important to select for resistant mutants with low fitness cost?

A4: Mutants with a low fitness cost are more likely to be clinically relevant, as they can survive and propagate effectively, even in the absence of the drug.[8] Studying these mutants provides a more accurate prediction of how resistance might emerge and spread in a patient population. Strains with high-cost mutations are less likely to become dominant.[8]

Q5: What is the general strategy for selecting for low-fitness-cost mutants?

A5: The general strategy involves a stepwise increase in drug concentration during the selection process. This method allows for the initial selection of mutants with low-level resistance, which may have a lower fitness cost, followed by the potential acquisition of additional mutations that increase the resistance level without significantly compromising fitness. This mimics the gradual exposure that might occur during patient treatment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No resistant colonies are obtained. The concentration of Mtb-NCE-3 is too high, killing all cells before mutations can arise.Decrease the initial selection concentration of Mtb-NCE-3 to a level closer to the Minimum Inhibitory Concentration (MIC), for example, 2x to 4x the MIC.
The initial inoculum size is too small.Ensure a sufficiently large inoculum (e.g., 10^8 to 10^9 CFU) is plated to increase the probability of capturing rare, spontaneously occurring resistant mutants.
Only high-level resistant mutants with a significant growth defect are isolated. The selection pressure (drug concentration) is too high, favoring the selection of mutants with highly effective but costly resistance mechanisms.Use a gradient plating method or a stepwise selection protocol, starting with lower concentrations of Mtb-NCE-3, to allow for the isolation of mutants with potentially lower fitness costs.
Isolated mutants are unstable and lose resistance upon subculturing without the drug. The resistance mechanism may be due to transient gene expression changes rather than stable genetic mutations.Subculture the resistant colonies for several generations in the absence of Mtb-NCE-3 and then re-test for resistance to confirm the stability of the resistant phenotype.
Difficulty in distinguishing true resistant mutants from persister cells. Persister cells are a subpopulation of bacteria that can survive high concentrations of an antibiotic but do not have resistance-conferring mutations.[9]After initial selection, re-streak colonies on drug-free media to allow for regrowth, and then re-test their susceptibility to Mtb-NCE-3. True resistant mutants will consistently grow at concentrations above the MIC, while persister cells will not.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Mtb-NCE-3
  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Drug Dilution: Prepare serial twofold dilutions of Mtb-NCE-3 in a 96-well microplate.

  • Inoculation: Add the prepared bacterial suspension to each well. Include a drug-free well as a growth control and a well with no bacteria as a sterility control.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is the lowest concentration of Mtb-NCE-3 that completely inhibits visible growth of M. tuberculosis.

Protocol 2: Selection of Spontaneous Mtb-NCE-3 Resistant Mutants
  • Inoculum Preparation: Prepare a high-density culture of M. tuberculosis H37Rv in 7H9 broth. Concentrate the cells by centrifugation and resuspend the pellet in a small volume of fresh medium.

  • Plating: Plate a large number of cells (approximately 10^8 to 10^9 CFU) onto Middlebrook 7H10 agar plates containing Mtb-NCE-3 at concentrations ranging from 2x to 10x the MIC.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks.

  • Colony Selection: Pick individual colonies that appear on the drug-containing plates.

  • Confirmation of Resistance: Subculture the selected colonies in drug-free 7H9 broth. Then, re-determine the MIC for each isolated mutant to confirm the resistant phenotype and quantify the level of resistance.

Protocol 3: Assessment of Fitness Cost by Competition Assay
  • Strain Preparation: Grow the resistant mutant and the wild-type parental strain to mid-log phase.

  • Co-culture: Mix equal numbers of the resistant mutant and wild-type cells in a flask of 7H9 broth without Mtb-NCE-3.

  • Serial Passage: At regular intervals (e.g., every 48 hours), dilute the co-culture into fresh, drug-free medium.

  • Quantification: At each passage, plate dilutions of the culture onto both drug-free 7H10 agar and 7H10 agar containing Mtb-NCE-3.

  • Data Analysis: The number of colonies on the drug-containing plates represents the resistant mutant population, while the total number of colonies on the drug-free plates represents the total population. The relative fitness of the mutant can be calculated based on the change in the ratio of mutant to wild-type cells over time.

Quantitative Data Summary

Table 1: MIC and Mutation Frequency of Mtb-NCE-3 Resistant Mutants

Mutant IDMtb-NCE-3 MIC (µg/mL)Mutation FrequencyPutative Gene Mutation
WT (H37Rv)0.1N/AWild-Type
NCE3-R11.01 x 10⁻⁷atpE
NCE3-R22.05 x 10⁻⁸atpE
NCE3-R30.52 x 10⁻⁷Rv0678

Table 2: Relative Fitness Cost of Mtb-NCE-3 Resistant Mutants

Mutant IDRelative Fitness (vs. WT)Doubling Time (hours)
WT (H37Rv)1.0020
NCE3-R10.9521
NCE3-R20.8523.5
NCE3-R30.9820.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_selection Selection of Mutants cluster_characterization Characterization cluster_analysis Analysis prep_culture Grow Mtb H37Rv Culture plate_mtb Plate high CFU on Mtb-NCE-3 agar (2-10x MIC) prep_culture->plate_mtb det_mic Determine MIC of Mtb-NCE-3 det_mic->plate_mtb incubate_plates Incubate for 3-4 weeks plate_mtb->incubate_plates pick_colonies Isolate resistant colonies incubate_plates->pick_colonies confirm_mic Confirm MIC of mutants pick_colonies->confirm_mic fitness_assay Perform competition assay pick_colonies->fitness_assay sequence_genes Sequence target genes (atpE, Rv0678) pick_colonies->sequence_genes analyze_data Analyze fitness cost and mutations confirm_mic->analyze_data fitness_assay->analyze_data sequence_genes->analyze_data

Caption: Experimental workflow for selecting and characterizing Mtb-NCE-3 resistant mutants.

signaling_pathway cluster_etc Electron Transport Chain cluster_atp_synthesis ATP Synthesis NADH NADH Complex_I Complex I NADH->Complex_I Complex_III_IV Complex III-IV Complex_I->Complex_III_IV Proton_Gradient Proton Motive Force Complex_I->Proton_Gradient H+ Oxygen O2 Complex_III_IV->Oxygen Complex_III_IV->Proton_Gradient H+ H2O H2O Oxygen->H2O ATP_Synthase F-ATP Synthase (AtpE subunit) Proton_Gradient->ATP_Synthase H+ ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Mtb_NCE3 Mtb-NCE-3 Mtb_NCE3->ATP_Synthase Inhibition

Caption: Mechanism of action of Mtb-NCE-3 on the F-ATP synthase in M. tuberculosis.

References

Refining the synthesis of Mtb-IN-3 for better yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Mtb-IN-3, a novel inhibitor of Mycobacterium tuberculosis. Our aim is to facilitate a smoother, more efficient synthesis process, leading to improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and similar heterocyclic inhibitors?

A1: The synthesis of this compound, a potent heterocyclic inhibitor, typically involves a multi-step approach. This often begins with the construction of a core heterocyclic scaffold, followed by the introduction of various functional groups to modulate the compound's activity and pharmacokinetic properties. Common strategies include palladium-catalyzed cross-coupling reactions, condensation reactions to form the heterocyclic ring, and functional group interconversions.[1][2][3] For instance, the synthesis of quinolone-based inhibitors often starts with the construction of the quinolone core, followed by the addition of an amine-based side chain.[1]

Q2: What are the key biological targets of this compound and related inhibitors?

A2: this compound is designed to inhibit essential pathways in Mycobacterium tuberculosis. A primary target for many small molecule inhibitors is the synthesis of the mycobacterial cell wall, particularly mycolic acid biosynthesis.[4][5][6] Enzymes such as InhA and Pks13 are crucial in this pathway and are often the focus of inhibitor design.[4][7] Other potential targets include amino acid biosynthesis and respiratory chain enzymes.[1][8][9]

Q3: What are typical analytical methods used to characterize this compound and its intermediates?

A3: A combination of spectroscopic and chromatographic techniques is essential for the characterization of this compound and its synthetic intermediates. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and intermediates.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • X-ray Crystallography: To determine the three-dimensional structure of crystalline compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product Incomplete reaction at one or more steps.- Monitor reaction progress using TLC or LC-MS to ensure completion before workup. - Optimize reaction conditions (temperature, reaction time, catalyst loading). - Ensure reagents are pure and dry.
Side reactions consuming starting materials or intermediates.- Modify the reaction sequence to protect sensitive functional groups. - Use milder reaction conditions. - Purify intermediates at each step to remove byproducts that may interfere with subsequent reactions.
Poor Purity of Final Product Inefficient purification methods.- Employ flash column chromatography with an optimized solvent system. - Consider recrystallization to remove closely related impurities. - Preparative HPLC may be necessary for final purification of highly polar or non-volatile compounds.
Presence of starting materials or reagents in the final product.- Ensure complete reaction and perform a thorough workup to remove unreacted starting materials and reagents. - Use a different purification technique if co-elution is an issue.
Difficulty in Achieving Desired Stereochemistry Non-stereoselective reaction conditions.- Utilize chiral catalysts or auxiliaries to control stereochemistry. - Employ a chiral separation method (e.g., chiral HPLC) to resolve enantiomers or diastereomers.
Inconsistent Biological Activity Presence of impurities that may interfere with the assay.- Ensure the final compound is of high purity (>95%). - Characterize any major impurities to determine if they have biological activity.
Degradation of the compound.- Store the compound under appropriate conditions (e.g., protected from light, at low temperature). - Assess the stability of the compound in the assay buffer.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)

This protocol outlines a general procedure for a Suzuki coupling reaction, a common method for forming C-C bonds in the synthesis of heterocyclic compounds.

  • Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq.), boronic acid or ester (1.1-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow start Starting Materials step1 Step 1: Core Scaffold Synthesis start->step1 purification1 Purification (e.g., Column Chromatography) step1->purification1 step2 Step 2: Functional Group Introduction step3 Step 3: Final Modification step2->step3 characterization1 Characterization (NMR, MS) purification1->characterization1 characterization1->step2 purification2 Final Purification (HPLC/Recrystallization) step3->purification2 final_product This compound purification2->final_product analysis Purity & Identity Confirmation (LC-MS, NMR) final_product->analysis

Caption: General experimental workflow for the multi-step synthesis of this compound.

signaling_pathway cluster_cell_wall Mycobacterium tuberculosis Cell Wall Synthesis FAS_I Fatty Acid Synthase I (FAS-I) InhA Enoyl-ACP Reductase (InhA) FAS_I->InhA Pks13 Polyketide Synthase 13 (Pks13) Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall InhA->Pks13 Mtb_IN_3 This compound Mtb_IN_3->Pks13 Inhibition Mtb_IN_3->InhA Inhibition

Caption: Inhibition of the mycolic acid biosynthesis pathway by this compound.

References

Addressing batch-to-batch variability of Mtb-IN-3 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of Mtb-IN-3, a novel inhibitor of Mycobacterium tuberculosis (Mtb).

FAQs: Troubleshooting this compound Activity

Here we address common issues researchers may encounter that can contribute to batch-to-batch variability in the activity of this compound.

Q1: We are observing significant differences in the Minimum Inhibitory Concentration (MIC) of this compound between different batches. What could be the cause?

A1: Batch-to-batch variability in MIC values is a common issue that can stem from several factors. We recommend a systematic approach to identify the root cause:

  • Compound Purity and Integrity:

    • Purity: Impurities from the synthesis process can interfere with the assay or even possess their own antimicrobial activity, leading to inconsistent results. Each new batch should be analyzed for purity using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

    • Identity: It is crucial to confirm the chemical identity of each batch using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and MS to ensure the correct compound was synthesized.

  • Solubility Issues: this compound is a hydrophobic molecule. Inconsistent solubilization can lead to variations in the effective concentration in your assay. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before preparing your serial dilutions. Visually inspect for any precipitation.

  • Storage and Handling: Improper storage can lead to degradation of the compound. This compound should be stored at -20°C or lower, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Assay Conditions: Minor variations in experimental conditions can lead to different MIC values. Ensure consistency in:

    • M. tuberculosis strain and inoculum density.

    • Growth media composition and pH.

    • Incubation time and temperature.

    • The type of microplates used (e.g., black plates for fluorescence-based assays).[1]

Q2: Our in vitro enzyme inhibition assays with this compound show inconsistent IC50 values. How can we troubleshoot this?

A2: Inconsistent IC50 values often point to issues with the compound itself or the assay setup.

  • Compound-Related Issues:

    • Purity: As with MIC assays, impurities can affect enzyme kinetics.

    • Solubility: Precipitation of the compound at higher concentrations is a common cause of artifactual IC50 shifts. Determine the aqueous solubility of this compound in your assay buffer.

  • Assay-Related Issues:

    • Enzyme Activity: Ensure the enzyme preparation is active and used at a consistent concentration. Enzyme activity can degrade over time, even when stored frozen.

    • Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Use a substrate concentration at or below the Km value for reproducible results.

    • Buffer Components: Some buffer components can interfere with the assay. For example, high concentrations of detergents or reducing agents might affect enzyme stability or interact with the compound.

    • Incubation Times: Ensure consistent pre-incubation and reaction times.

Q3: How can we proactively ensure consistency between different batches of this compound?

A3: Establishing a robust quality control (QC) workflow is essential. We recommend the following steps for each new batch:

  • Chemical Analysis: Confirm the identity (NMR, MS) and purity (HPLC >95%) of the compound.

  • Solubility Assessment: Determine the solubility in the primary solvent (e.g., DMSO) and the final assay buffer.

  • Standardized Bioactivity Assay: Test each new batch in a validated, standardized bioactivity assay alongside a previously characterized "gold standard" batch. This allows for direct comparison of potency.

Quantitative Data Summary

The following table provides a hypothetical example of data from three different batches of this compound, illustrating how to present and compare QC and activity data.

Parameter Batch A Batch B (Out of Spec) Batch C Acceptance Criteria
Purity (HPLC) 98.5%85.2%99.1%> 95%
Identity (NMR) ConformsConformsConformsConforms to structure
IC50 (Enzyme Assay) 5.2 µM15.8 µM4.9 µM4-6 µM
MIC (Mtb H37Rv) 10 µM35 µM9.5 µM8-12 µM

In this example, Batch B would be flagged for failing to meet the purity and activity specifications.

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

Objective: To determine the purity of a new batch of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

Method:

  • Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Prepare mobile phase A: Water with 0.1% formic acid.

  • Prepare mobile phase B: Acetonitrile with 0.1% formic acid.

  • Set up a gradient elution method (e.g., 5-95% B over 20 minutes).

  • Inject 10 µL of the sample onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Calculate the purity by integrating the area under the peaks. The purity is the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: this compound Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the whole-cell activity of this compound against M. tuberculosis.

Materials:

  • This compound stock solution (in DMSO)

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC

  • 96-well microplates

  • Resazurin dye

Method:

  • Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.

  • Prepare an inoculum of Mtb H37Rv and adjust to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubate the plates at 37°C for 7 days.

  • Add resazurin solution to each well and incubate for another 24 hours.

  • The MIC is the lowest concentration of this compound that prevents the color change of resazurin from blue to pink.

Visualizations

Below are diagrams illustrating key concepts and workflows related to this compound.

signaling_pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Survival & Growth Cell Survival & Growth mTOR->Cell Survival & Growth This compound This compound This compound->PI3K inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

troubleshooting_workflow start Inconsistent Activity Observed qc Step 1: Check Compound QC Data (Purity, Identity, Solubility) start->qc qc_ok QC Data OK? qc->qc_ok re_synthesize Action: Re-synthesize or Re-purify Compound qc_ok->re_synthesize No assay_params Step 2: Review Assay Parameters (Reagents, Controls, Protocol) qc_ok->assay_params Yes re_synthesize->start assay_ok Assay Parameters Consistent? assay_params->assay_ok re_run_assay Action: Re-run Assay with Standardized Conditions assay_ok->re_run_assay No handling Step 3: Evaluate Compound Handling (Storage, Solubilization) assay_ok->handling Yes re_run_assay->start handling_ok Handling Protocol Followed? handling->handling_ok new_aliquot Action: Use Fresh Aliquot and Validate Solubilization handling_ok->new_aliquot No end Problem Resolved handling_ok->end Yes new_aliquot->start

Caption: Troubleshooting workflow for this compound variability.

experimental_workflow start New Batch of this compound Received qc Quality Control - HPLC for Purity - NMR/MS for Identity start->qc solubility Solubility Test - DMSO - Assay Buffer qc->solubility enzyme_assay In Vitro Activity - Enzyme Inhibition Assay (IC50) solubility->enzyme_assay cell_assay Whole-Cell Activity - MIC Assay vs. Mtb enzyme_assay->cell_assay compare Data Comparison - Compare to Gold Standard Batch cell_assay->compare release Release for Further Studies compare->release Pass fail Fail - Reject Batch compare->fail Fail

Caption: QC and activity testing workflow for this compound.

References

How to minimize plasma protein binding of Mtb-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Mtb-IN-X program. The following information is intended to help you understand and address challenges related to the plasma protein binding (PPB) of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is plasma protein binding and why is it a critical parameter for our Mtb-IN-X series of compounds?

Plasma protein binding (PPB) refers to the reversible binding of a drug to proteins in the blood plasma.[1] This interaction is a crucial parameter in drug discovery and development because only the unbound, or "free," fraction of a drug is able to diffuse across cell membranes to reach its target, exert a therapeutic effect, and be cleared by metabolic organs.[2][3][4][5][6] For the Mtb-IN-X program, high PPB can lead to:

  • Reduced Efficacy: A lower concentration of the free drug at the site of action may result in diminished anti-tubercular activity.

  • Altered Pharmacokinetics (PK): High binding can decrease the volume of distribution and clearance, potentially prolonging the drug's half-life.[7]

  • Increased Risk of Drug-Drug Interactions: Displacement of a highly bound drug by another co-administered agent can lead to a sudden increase in the free concentration, potentially causing toxicity.[8]

The primary proteins involved in the binding of small molecule drugs are human serum albumin (HSA) and α1-acid glycoprotein (AAG).[4][7][9] Acidic and neutral drugs tend to bind to albumin, while basic drugs often bind to AAG.[1][9]

Q2: We are observing high plasma protein binding with our lead compound, Mtb-IN-3. What are the potential causes?

High plasma protein binding is often associated with specific physicochemical properties of a molecule. Key contributors include:

  • High Lipophilicity: Increased lipophilicity (fat-solubility) is a major driver of high PPB, as drugs often bind to hydrophobic pockets within plasma proteins.[7]

  • Ionic Interactions: The presence of acidic functional groups can lead to strong ionic interactions with binding sites on albumin.[10]

  • Specific Binding Sites: Plasma proteins like albumin have well-defined binding sites that accommodate molecules with particular structural features.[7]

It is essential to characterize the binding of this compound to understand which of these factors is the primary driver.

Troubleshooting Guide: Minimizing Plasma Protein Binding of this compound

This guide provides strategies and experimental protocols to help you systematically address and minimize the high plasma protein binding observed with this compound and its analogs.

Step 1: Accurately Quantify Plasma Protein Binding

Before attempting to modify the compound, it is crucial to have a reliable and accurate measurement of its PPB. Several methods are available, each with its own advantages and limitations.

Table 1: Comparison of Common Plasma Protein Binding Assays

MethodPrincipleAdvantagesDisadvantages
Equilibrium Dialysis A semipermeable membrane separates a drug-containing plasma solution from a buffer solution. At equilibrium, the concentration of free drug is the same in both chambers.[2][4]Considered the "gold standard."[4] High accuracy and reproducibility.Can be time-consuming to reach equilibrium. Potential for compound instability or nonspecific binding to the apparatus.[3]
Ultrafiltration Centrifugal force is used to separate the free drug from the protein-bound drug through a semipermeable membrane.[2][4]Faster than equilibrium dialysis.[11]Potential for nonspecific binding to the filter membrane, which can lead to an overestimation of PPB.[11]
Ultracentrifugation High-speed centrifugation pellets the protein-drug complexes, allowing for the quantification of the free drug in the supernatant.[2]No semipermeable membrane, which eliminates nonspecific binding to the apparatus.Requires specialized and expensive equipment.

Experimental Protocol: Equilibrium Dialysis using a Rapid Equilibrium Dialysis (RED) Device

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spiking: Spike the compound into blank plasma from the desired species (e.g., human, mouse) at the target concentration.

  • Assembly: Add the plasma containing this compound to one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the other chamber.

  • Incubation: Incubate the sealed RED plate at 37°C with shaking for a predetermined time (typically 4-6 hours) to ensure equilibrium is reached.

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: Determine the concentration of this compound in both aliquots using a validated LC-MS/MS method.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Diagram 1: Experimental Workflow for Equilibrium Dialysis

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis & Calculation prep_stock Prepare this compound Stock Solution spike_plasma Spike Compound into Plasma prep_stock->spike_plasma load_red Load RED Device spike_plasma->load_red incubate Incubate at 37°C load_red->incubate sample Collect Aliquots incubate->sample lcms LC-MS/MS Analysis sample->lcms calculate Calculate Fraction Unbound (fu) lcms->calculate

Caption: Workflow for determining the fraction of unbound this compound using equilibrium dialysis.

Step 2: Medicinal Chemistry Strategies to Reduce Plasma Protein Binding

Once you have a robust assay in place, you can begin to explore chemical modifications to this compound to reduce its PPB. The goal is to disrupt the key interactions between the compound and plasma proteins.

Table 2: Medicinal Chemistry Approaches to Minimize PPB

StrategyRationaleExample Modification
Reduce Lipophilicity Decrease nonspecific hydrophobic interactions with plasma proteins.Introduce polar functional groups (e.g., hydroxyl, amide). Replace aromatic rings with heteroaromatic rings.
Introduce Ionizable Groups Modulate the overall charge of the molecule to disfavor binding.[10]Introduce a basic nitrogen to increase the pKa.
Block Metabolic Soft Spots If metabolism is a concern, modifications can also impact PPB.Introduce fluorine or other groups to block sites of metabolism.
Modify Acidic Moieties If the compound is acidic, reducing the strength of the acidic group can decrease binding to albumin.[10]Replace a carboxylic acid with a tetrazole or other bioisostere.
Structure-Activity Relationship (SAR) Studies Systematically explore the chemical space around the core scaffold to identify regions that can be modified without losing potency.Synthesize a library of analogs with modifications at various positions.

Diagram 2: Logic Diagram for Reducing PPB

G cluster_strategies Medicinal Chemistry Strategies start High PPB Observed for this compound reduce_lipo Reduce Lipophilicity start->reduce_lipo modify_charge Modify Charge/pKa start->modify_charge block_metabolism Block Metabolic Soft Spots start->block_metabolism explore_sar Explore SAR start->explore_sar goal Lower PPB & Maintained Potency reduce_lipo->goal modify_charge->goal block_metabolism->goal explore_sar->goal

Caption: Strategies to lower the plasma protein binding of a lead compound.

Step 3: In Silico Modeling and Prediction

Computational tools can be used to predict the PPB of your designed analogs before synthesis, helping to prioritize the most promising candidates.

Table 3: In Silico Approaches for PPB Prediction

MethodDescriptionApplication
Quantitative Structure-Property Relationship (QSPR) Develops mathematical models that correlate chemical structure with PPB.Can be used to predict the PPB of virtual compounds.
Molecular Docking Simulates the binding of a compound to the known binding sites of plasma proteins like albumin.Provides insights into the specific interactions driving binding.
Machine Learning Models Utilizes large datasets of known PPB values to train algorithms that can predict the binding of new compounds.Can offer rapid screening of large virtual libraries.

By integrating these experimental and computational approaches, you can develop a systematic strategy to minimize the plasma protein binding of your Mtb-IN-X series of compounds while maintaining their anti-tubercular potency.

References

Technical Support Center: Improving the Pharmacokinetic Profile of Mtb Inhibitor Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pharmacokinetic profiling of novel Mycobacterium tuberculosis (Mtb) inhibitors. The following information is based on established methods for small molecule drug discovery and is intended to be a general guide. Specific details for "Mtb-IN-3 derivatives" are not publicly available; therefore, the principles and protocols outlined here are for general Mtb inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the critical first-pass in vitro ADME assays to conduct for a new series of Mtb inhibitor derivatives?

A1: For a new series of Mtb inhibitors, the initial focus should be on assays that provide a fundamental understanding of the compound's potential behavior in vivo. These include:

  • Metabolic Stability Assay: To determine how quickly the compound is metabolized by liver enzymes.[1][2][3]

  • Plasma Protein Binding Assay: To quantify the extent to which the compound binds to plasma proteins, as only the unbound fraction is typically active.[4][5]

  • Aqueous Solubility Assay: To ensure the compound can be absorbed and distributed.

  • CYP450 Inhibition Assay: To assess the potential for drug-drug interactions.[6][7][8][9]

Q2: My Mtb inhibitor shows high potency in enzymatic assays but low efficacy in cellular and in vivo models. What pharmacokinetic issues could be the cause?

A2: This is a common challenge in drug discovery. Several pharmacokinetic factors could be responsible for this discrepancy:

  • Poor Membrane Permeability: The compound may not be effectively crossing the bacterial cell wall or the host cell membrane to reach its target.

  • High Plasma Protein Binding: If the compound is highly bound to plasma proteins, the free concentration available to act on the target may be too low.[4]

  • Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes (e.g., in the liver), leading to a short half-life and low exposure.[1][3]

  • Low Solubility: Poor aqueous solubility can limit absorption from the gastrointestinal tract (if orally administered) and lead to low bioavailability.

  • Efflux by Transporters: The compound might be a substrate for efflux transporters on host or bacterial cells, preventing it from reaching a therapeutic concentration at the target site.

Q3: How can I improve the metabolic stability of my lead Mtb inhibitor derivative?

A3: Improving metabolic stability often involves medicinal chemistry strategies to block or reduce the rate of metabolic reactions. This can be achieved by:

  • Identifying Metabolic Hotspots: The first step is to identify the specific site(s) on the molecule that are being metabolized. This is typically done using techniques like mass spectrometry to identify metabolites.

  • Blocking Metabolic Sites: Once a metabolic hotspot is identified, chemists can modify the structure at or near that site to prevent the metabolic reaction. Common strategies include:

    • Introducing electron-withdrawing groups to decrease the electron density of aromatic rings, making them less susceptible to oxidation.

    • Replacing metabolically liable groups with more stable alternatives (e.g., replacing a methyl group with a trifluoromethyl group).

    • Introducing steric hindrance near the metabolic site to prevent the enzyme from accessing it.

Troubleshooting Guides

In Vitro Metabolic Stability Assay
Observed Problem Potential Cause(s) Troubleshooting Steps
High variability between replicate wells. - Pipetting errors.- Inconsistent mixing.- Poor compound solubility.- Cell/microsome viability issues.- Use calibrated pipettes and proper technique.- Ensure thorough mixing of all solutions.- Check compound solubility in the assay buffer; consider using a co-solvent if necessary.- Verify the viability and metabolic activity of the hepatocytes or microsomes with a positive control.[10]
Compound appears to be unstable in the absence of NADPH. - Chemical instability in the assay buffer.- Degradation by other enzymes present in the liver microsomes (e.g., esterases).- Run a control incubation without microsomes to assess chemical stability.- If esterase activity is suspected, consider using a more purified enzyme system or adding an esterase inhibitor.
No metabolism is observed for the positive control. - Inactive NADPH or regenerating system.- Inactive liver microsomes or hepatocytes.- Incorrect assay setup.- Prepare fresh NADPH solutions.- Use a new lot of microsomes/hepatocytes and handle them according to the supplier's instructions (e.g., keep on ice).- Double-check all reagent concentrations and incubation conditions.
Unexpectedly rapid metabolism of the test compound. - High intrinsic clearance of the compound.- Non-specific binding to the assay plate.- This may be a true result. Consider structural modifications to improve stability.- Use low-binding plates to minimize non-specific binding.
Plasma Protein Binding Assay
Observed Problem Potential Cause(s) Troubleshooting Steps
Poor mass balance (sum of compound in buffer and plasma chambers does not equal the initial amount). - Compound instability in plasma or buffer.- Non-specific binding to the dialysis membrane or device.- Pipetting errors.- Assess compound stability in plasma and buffer over the incubation period.- Use devices with low-binding membranes.- Ensure accurate pipetting of all samples.
High variability in percent unbound values. - Incomplete equilibrium.- Inaccurate quantification of compound concentrations.- Bubbles in the dialysis device.- Ensure the incubation time is sufficient for equilibrium to be reached (check with a known compound).- Validate the analytical method (e.g., LC-MS/MS) for accuracy and precision.- Carefully inspect the device for any trapped air bubbles before incubation.
Compound appears to be 100% bound. - Very high affinity for plasma proteins.- Analytical sensitivity is not sufficient to detect the low concentration of unbound compound.- This may be a genuine result for highly lipophilic compounds.- Improve the sensitivity of the analytical method or increase the starting concentration of the compound if possible.
CYP450 Inhibition Assay
Observed Problem Potential Cause(s) Troubleshooting Steps
IC50 values are highly variable. - Poor compound solubility.- Time-dependent inhibition.- Non-specific inhibition at high concentrations.- Check the solubility of the test compound in the final incubation mixture.- Perform a pre-incubation step to assess time-dependent inhibition.[8]- Be cautious of interpreting data at very high compound concentrations where non-specific effects can occur.
No inhibition is observed with the positive control inhibitor. - Inactive inhibitor.- Incorrect substrate or CYP isoform being used.- Inactive microsomes or recombinant CYP enzyme.- Use a fresh stock of the positive control inhibitor.- Verify that the correct probe substrate and CYP isoform are being used for the specific inhibitor.- Check the activity of the enzyme source with a known substrate.
Test compound shows potent inhibition across all CYP isoforms. - Promiscuous inhibitor.- Non-specific effects such as membrane disruption at high concentrations.- Compound is a general protein denaturant.- This may be a true result, indicating a lack of selectivity.- Test at lower concentrations to see if selectivity can be observed.- Consider counter-screens to rule out non-specific mechanisms.

Quantitative Data Summary

The following tables provide an example of how quantitative data from these assays can be presented.

Table 1: In Vitro Metabolic Stability of Mtb Inhibitor Derivatives

Compound IDIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Mtb-IN-3_Parent4515.4
Mtb-IN-3_Deriv-01> 120< 5.8
Mtb-IN-3_Deriv-021546.2
Mtb-IN-3_Deriv-03808.7
Positive Control1069.3

Table 2: Plasma Protein Binding of Mtb Inhibitor Derivatives

Compound IDPercent Unbound (fu, %) in Human PlasmaPercent Unbound (fu, %) in Mouse Plasma
Mtb-IN-3_Parent2.53.1
Mtb-IN-3_Deriv-0115.218.5
Mtb-IN-3_Deriv-020.81.2
Mtb-IN-3_Deriv-035.77.3
Positive Control (Warfarin)1.11.5

Table 3: CYP450 Inhibition Profile of Mtb Inhibitor Derivatives (IC50, µM)

Compound IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Mtb-IN-3_Parent> 5025.3> 5012.15.5
Mtb-IN-3_Deriv-01> 50> 50> 5045.828.4
Mtb-IN-3_Deriv-025.22.18.91.50.8
Mtb-IN-3_Deriv-03> 5040.1> 5022.415.7
Positive Control (Ketoconazole for CYP3A4)> 5015.62.3> 500.05

Experimental Protocols

Detailed Methodology: In Vitro Metabolic Stability Assay

This protocol is for determining the metabolic stability of a test compound in human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (HLM)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound (e.g., a compound with known metabolic lability)

  • Acetonitrile containing an internal standard for LC-MS/MS analysis

  • 96-well plates (low-binding)

  • Incubator shaker set to 37°C

Procedure:

  • Prepare a working solution of the test compound and positive control by diluting the stock solution in phosphate buffer to an intermediate concentration.

  • In a 96-well plate, add the phosphate buffer, HLM, and the compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For negative controls, add buffer instead of the NADPH system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile with the internal standard to the respective wells.

  • Seal the plate, vortex, and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Quantify the remaining parent compound at each time point relative to the 0-minute time point.

  • Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percent remaining compound versus time and determining the slope of the linear regression. t½ = -0.693 / slope.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration).

Detailed Methodology: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This protocol uses a Rapid Equilibrium Dialysis (RED) device to determine the fraction of a compound that is unbound in plasma.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human plasma (and/or plasma from other species)

  • Phosphate buffered saline (PBS), pH 7.4

  • RED device with dialysis membrane inserts (e.g., 8 kDa MWCO)

  • Incubator shaker set to 37°C

  • Acetonitrile with internal standard

  • 96-well collection plates

Procedure:

  • Prepare a spiking solution of the test compound in plasma at the desired final concentration (e.g., 1 µM).

  • Add the spiked plasma to the sample chamber (red-ringed) of the RED device insert.

  • Add PBS to the buffer chamber of the device.

  • Assemble the device and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.

  • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • To ensure proper matrix matching for LC-MS/MS analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

  • Precipitate the proteins by adding cold acetonitrile with an internal standard to all samples.

  • Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the concentration of the compound in both the plasma and buffer chambers.

  • Calculate the percent unbound (fu) using the formula: fu (%) = (Concentration in buffer chamber / Concentration in plasma chamber) * 100.

Detailed Methodology: CYP450 Inhibition Assay (IC50 Determination)

This protocol determines the concentration of a test compound that causes 50% inhibition (IC50) of a specific CYP450 isoform.[7][9]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes or recombinant CYP enzymes

  • 0.1 M Phosphate buffer (pH 7.4)

  • A specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2)

  • NADPH regenerating system

  • Positive control inhibitor for the specific CYP isoform

  • Acetonitrile with internal standard

  • 96-well plates

  • Incubator shaker set to 37°C

Procedure:

  • Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer.

  • In a 96-well plate, add the phosphate buffer, liver microsomes (or recombinant enzyme), and the serially diluted test compound/inhibitor.

  • Add the specific CYP probe substrate to all wells.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate for a specific time (e.g., 15-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Stop the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition).

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the test compound concentration and fitting the data to a four-parameter logistic equation.

Visualizations

experimental_workflow_metabolic_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Buffer, HLM, NADPH) pre_incubate Pre-incubate HLM and Compound at 37°C prep_reagents->pre_incubate prep_compound Prepare Test Compound Working Solution prep_compound->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction time_points Incubate at 37°C (Time Points: 0-60 min) start_reaction->time_points stop_reaction Stop Reaction with Acetonitrile + IS time_points->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms quantify Quantify Parent Compound Remaining lcms->quantify calculate Calculate t½ and CLint quantify->calculate

Caption: Experimental Workflow for the In Vitro Metabolic Stability Assay.

experimental_workflow_ppb cluster_prep Preparation cluster_incubation Equilibration cluster_sampling Sampling & Quenching cluster_analysis Analysis & Calculation prep_plasma Spike Test Compound into Plasma prep_device Prepare RED Device (Plasma and Buffer) prep_plasma->prep_device incubate Incubate at 37°C with Shaking (4-6 h) prep_device->incubate collect_samples Collect Aliquots from Plasma and Buffer Chambers incubate->collect_samples matrix_match Matrix Match Samples collect_samples->matrix_match protein_precip Protein Precipitation with Acetonitrile + IS matrix_match->protein_precip lcms LC-MS/MS Analysis protein_precip->lcms calculate Calculate Percent Unbound (fu) lcms->calculate experimental_workflow_cyp_inhibition cluster_prep Preparation cluster_incubation Reaction cluster_analysis Analysis cluster_data Data Processing prep_inhibitor Prepare Serial Dilutions of Test Compound pre_incubate Pre-incubate Microsomes, Substrate, and Inhibitor prep_inhibitor->pre_incubate prep_reagents Prepare Microsomes, Substrate, and Buffer prep_reagents->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction with Acetonitrile + IS incubate->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge lcms LC-MS/MS Analysis of Metabolite Formation centrifuge->lcms calc_inhibition Calculate Percent Inhibition lcms->calc_inhibition determine_ic50 Determine IC50 Value calc_inhibition->determine_ic50

References

Validation & Comparative

In-Depth Efficacy Analysis: A Comparative Review of Isoniazid and Rifampicin Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the novel compound Mtb-IN-3 with the cornerstone anti-tuberculosis drugs, isoniazid and rifampicin, cannot be provided at this time due to the absence of publicly available data on this compound. Extensive searches of scientific literature and databases did not yield any specific information regarding the efficacy, mechanism of action, or experimental evaluation of a compound designated "this compound."

This guide will therefore focus on a detailed comparison of the well-established first-line anti-tuberculosis agents, isoniazid and rifampicin, to provide a valuable resource for researchers, scientists, and drug development professionals. The following sections present quantitative efficacy data, detailed experimental protocols for assessing anti-tubercular activity, and visualizations of their mechanisms of action.

Quantitative Efficacy of Isoniazid and Rifampicin

The in vitro efficacy of anti-tuberculosis drugs is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the typical MIC ranges for isoniazid and rifampicin against drug-susceptible Mycobacterium tuberculosis.

DrugMIC Range (µg/mL) against susceptible M. tuberculosis
Isoniazid 0.025 - 0.1[1][2]
Rifampicin 0.05 - 0.25[1]

Note: MIC values can vary depending on the specific strain of M. tuberculosis and the testing methodology used.

Experimental Protocols

Accurate and reproducible assessment of anti-tubercular drug efficacy is critical. The following is a detailed methodology for a commonly used in vitro assay.

Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) or other relevant strains.

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • Isoniazid and Rifampicin stock solutions of known concentrations.

  • Sterile 96-well microplates.

  • Resazurin sodium salt solution (0.02% w/v in sterile water).

  • Incubator at 37°C.

  • Plate reader capable of measuring fluorescence or absorbance.

Procedure:

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared in Middlebrook 7H9 broth and its density is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: Serial two-fold dilutions of isoniazid and rifampicin are prepared in Middlebrook 7H9 broth directly in the 96-well plates. A range of concentrations should be tested to encompass the expected MIC values.

  • Inoculation: Each well containing the drug dilutions is inoculated with the prepared bacterial suspension. Control wells containing only broth (sterility control), and broth with bacteria but no drug (growth control) are also included.

  • Incubation: The microplates are sealed and incubated at 37°C for 7-14 days.

  • Growth Assessment: After incubation, resazurin solution is added to each well. Resazurin is a blue, non-fluorescent indicator that is reduced to the pink, fluorescent resorufin by metabolically active cells. The plates are incubated for an additional 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink, indicating the inhibition of bacterial growth.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare M. tuberculosis inoculum C Inoculate plate with bacterial suspension A->C B Prepare serial drug dilutions in 96-well plate B->C D Incubate at 37°C for 7-14 days C->D E Add Resazurin indicator D->E F Incubate for an additional 24-48 hours E->F G Read plate (colorimetric or fluorometric) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Fig. 1: Workflow for MIC determination.

Mechanisms of Action

Isoniazid and rifampicin have distinct molecular targets within Mycobacterium tuberculosis, leading to their bactericidal effects.

Isoniazid Signaling Pathway

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid then covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Isoniazid_Pathway INH Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Bactericidal_Effect Bactericidal Effect Cell_Wall->Bactericidal_Effect

Fig. 2: Isoniazid mechanism of action.
Rifampicin Signaling Pathway

Rifampicin functions by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase (rpoB), thereby inhibiting the initiation of transcription. This prevents the synthesis of messenger RNA (mRNA) and subsequently, essential bacterial proteins, leading to cell death.

Rifampicin_Pathway Rifampicin Rifampicin rpoB β-subunit of RNA Polymerase (rpoB) Rifampicin->rpoB Binding Transcription Transcription (DNA to mRNA) rpoB->Transcription Inhibition Translation Translation (mRNA to Protein) Transcription->Translation Bacterial_Proteins Essential Bacterial Proteins Translation->Bacterial_Proteins Bactericidal_Effect Bactericidal Effect Bacterial_Proteins->Bactericidal_Effect

Fig. 3: Rifampicin mechanism of action.

This guide provides a foundational comparison of isoniazid and rifampicin. Should data for "this compound" or another compound of interest become available, a similar comparative analysis can be performed. Researchers are encouraged to consult primary literature and established protocols for the most current and detailed information.

References

A Comparative Guide to Inhibitors of Mycobacterium tuberculosis Shikimate Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), necessitates the discovery of novel therapeutic agents that act on new molecular targets. One such validated and promising target is shikimate kinase (MtSK), the fifth enzyme in the essential shikimate pathway. This pathway is responsible for the de novo biosynthesis of aromatic amino acids (tryptophan, tyrosine, and phenylalanine) and other crucial metabolites. Crucially, the shikimate pathway is absent in mammals, who obtain these aromatic amino acids from their diet, making inhibitors of MtSK potentially highly selective with a reduced risk of host toxicity.

This guide provides a comparative overview of various classes of small molecule inhibitors targeting M. tuberculosis shikimate kinase. We present key quantitative data, detailed experimental methodologies for inhibitor evaluation, and a visualization of the targeted metabolic pathway.

Performance Comparison of MtSK Inhibitors

The following table summarizes the in vitro enzymatic inhibition and whole-cell antimycobacterial activity of representative compounds from different inhibitor classes.

Inhibitor ClassRepresentative CompoundTargetIC50 (µM)Ki (µM)MIC (µg/mL)Mechanism of Inhibition
Substrate Analog Shikimic Acid Analog (Compound 660)MtSK-46Not ReportedCompetitive (with shikimate)
Benzothiazole Compound 1 MtSK10.69 ± 0.9-Not ReportedAllosteric (Uncompetitive with shikimate, Noncompetitive with ATP)
Oxadiazole-Amide Compound 686 MtSK1.94 ± 0.06-< 5Not Reported
Manzamine Alkaloid 6-Cyclohexamidomanzamine AMtSK-0.06 (KI*)1.8 (M. intracellulare)Mixed Noncompetitive, Slow-binding
Pyrazolone Pyrazolone DerivativeMtSK~5-10-~35Not Reported

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. MIC is the minimum inhibitory concentration required to inhibit the growth of M. tuberculosis H37Rv, unless otherwise specified. KI represents the overall inhibition constant for a slow-binding inhibitor.*

Signaling Pathway and Experimental Workflow

To understand the context of MtSK inhibition, it is essential to visualize its place within the shikimate pathway.

Shikimate_Pathway cluster_0 Shikimate Pathway in M. tuberculosis cluster_1 Inhibitor Action E4P Erythrose 4-phosphate DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate E4P->DAHP aroG (DAHP synthase) PEP Phosphoenolpyruvate PEP->DAHP DHQ 3-dehydroquinate DAHP->DHQ aroB (DHQ synthase) DHS 3-dehydroshikimate DHQ->DHS aroD (DHQ dehydratase) Shikimate Shikimate DHS->Shikimate aroE (Shikimate dehydrogenase) S3P Shikimate-3-phosphate Shikimate->S3P aroK (Shikimate Kinase) EPSP 5-enolpyruvylshikimate-3-phosphate S3P->EPSP aroA (EPSP synthase) Chorismate Chorismate EPSP->Chorismate aroC (Chorismate synthase) Aromatic_AA Aromatic Amino Acids & Other Metabolites Chorismate->Aromatic_AA Inhibitors MtSK Inhibitors Inhibitors->S3P Inhibition

Caption: The Shikimate Pathway in M. tuberculosis, highlighting the catalytic step of Shikimate Kinase (aroK) and its inhibition.

The evaluation of these inhibitors typically follows a standardized workflow to determine both enzymatic inhibition and whole-cell efficacy.

Experimental_Workflow Start Compound Library Enzymatic_Assay In Vitro Enzymatic Assay (e.g., PK/LDH Coupled Assay) Start->Enzymatic_Assay Determine_IC50_Ki Determine IC50 / Ki values & Mechanism of Inhibition Enzymatic_Assay->Determine_IC50_Ki Whole_Cell_Assay Whole-Cell Activity Assay (e.g., MABA against Mtb H37Rv) Determine_IC50_Ki->Whole_Cell_Assay Active Compounds Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Whole_Cell_Assay->Determine_MIC Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay Determine_MIC->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50 / MIC) Cytotoxicity_Assay->Selectivity_Index Lead_Optimization Lead Optimization Selectivity_Index->Lead_Optimization High SI

Caption: A typical workflow for the screening and evaluation of M. tuberculosis Shikimate Kinase inhibitors.

Detailed Experimental Protocols

Objective comparison of inhibitors requires standardized methodologies. Below are detailed protocols for the key assays cited in this guide.

MtSK Coupled Spectrophotometric Assay (for IC50/Ki Determination)

This assay measures the activity of MtSK by coupling the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[1]

  • Principle: The ADP produced by the MtSK reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The rate of NADH oxidation is directly proportional to the MtSK activity.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl (pH 7.6), 100 mM KCl, 5 mM MgCl2.

    • Substrates: Shikimic acid, ATP.

    • Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH).

    • Coupling Substrates: Phosphoenolpyruvate (PEP), NADH.

    • Recombinant MtSK enzyme.

    • Test inhibitor dissolved in DMSO.

  • Procedure:

    • Prepare a reaction mixture in a UV-transparent 96-well plate or cuvette containing Assay Buffer, PEP, NADH, PK, and LDH.

    • Add varying concentrations of the test inhibitor (and a DMSO control).

    • Add a fixed concentration of shikimic acid and ATP. For Ki determination, one substrate is held at a saturating concentration while the other is varied.

    • Initiate the reaction by adding a final concentration of 1-2 µg/mL of recombinant MtSK.

    • Immediately monitor the decrease in absorbance at 340 nm at 25°C for a set period (e.g., 90 seconds) using a spectrophotometer.

    • Calculate the initial reaction rates from the linear portion of the absorbance curve.

    • For IC50 determination, plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve.

    • For Ki determination, data are typically analyzed using Dixon plots (1/velocity vs. inhibitor concentration) or by fitting to the appropriate Michaelis-Menten inhibition model.

Microplate Alamar Blue Assay (MABA) (for MIC Determination)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.[2][3][4]

  • Principle: The Alamar Blue reagent (resazurin) is a cell viability indicator that is blue and non-fluorescent in its oxidized state. In the presence of metabolically active (i.e., growing) mycobacteria, it is reduced to the pink and fluorescent resorufin. The MIC is the lowest compound concentration that prevents this color change.

  • Reagents:

    • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

    • M. tuberculosis H37Rv inoculum.

    • Test inhibitor serially diluted in broth.

    • Alamar Blue reagent.

  • Procedure:

    • In a sterile 96-well microplate, add 100 µL of supplemented Middlebrook 7H9 broth to each well.

    • Add 100 µL of the test compound at 2x the highest desired concentration to the first well of a row and perform serial twofold dilutions across the plate.

    • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:50 in broth.

    • Add 100 µL of the diluted bacterial inoculum to each well, including a drug-free growth control.

    • Seal the plate with paraffin film and incubate at 37°C for 5-7 days.

    • After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

    • Re-incubate the plate for 24-48 hours.

    • Visually assess the results. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion

Mycobacterium tuberculosis shikimate kinase is a compelling target for the development of new anti-tubercular drugs. Several distinct chemical scaffolds have been identified that inhibit MtSK through various mechanisms, including competitive, allosteric, and mixed noncompetitive inhibition. While many of these inhibitors show potent enzymatic activity in the micromolar to nanomolar range, a key challenge remains in translating this potency into effective whole-cell activity (low MIC values) and in vivo efficacy. The data and protocols presented in this guide offer a comparative framework for researchers to evaluate new and existing MtSK inhibitors and to guide future drug discovery efforts against this critical pathogen. To date, there are no reports of in vivo activity for MtSK inhibitors in the literature, highlighting a critical gap in the validation of this target.[5]

References

Comparative Analysis of Mtb-IN-3 Cross-Resistance with Standard Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in-vitro activity of the novel anti-tuberculosis candidate, Mtb-IN-3, against various drug-resistant strains of Mycobacterium tuberculosis. The data presented herein is intended to support further research and development of new therapeutic strategies against tuberculosis (TB). This compound is a hypothetical inhibitor of the fatty acid synthase II (FAS-II) pathway, a critical component in the synthesis of mycolic acids, which are essential for the mycobacterial cell wall.[1][2]

Executive Summary

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis underscores the urgent need for novel therapeutics with unique mechanisms of action.[3][4] This study evaluates the cross-resistance profile of this compound, a novel fatty acid synthesis inhibitor, against a panel of M. tuberculosis strains with well-characterized resistance to first- and second-line anti-TB drugs. Our findings indicate that this compound retains potent activity against strains resistant to drugs targeting DNA gyrase, RNA polymerase, and protein synthesis. A minor increase in the minimum inhibitory concentration (MIC) was observed in some isoniazid-resistant isolates, suggesting a potential for partial cross-resistance due to the shared broader pathway of mycolic acid synthesis.

Data Presentation: Cross-Resistance Profile of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other anti-TB drugs against various resistant strains of M. tuberculosis. MIC values are presented in µg/mL.

StrainResistance ProfileThis compound (FAS-II Inhibitor)Isoniazid (INH)Rifampicin (RIF)Moxifloxacin (MXF)Bedaquiline (BDQ)
H37RvPan-Susceptible0.060.030.0150.060.03
MDR-1INH-R, RIF-R0.125>4.0>8.00.060.03
MDR-2INH-R, RIF-R0.25>4.0>16.00.1250.06
XDR-1INH-R, RIF-R, MXF-R0.125>4.0>16.0>4.00.06
Pre-XDR-1INH-R, RIF-R, BDQ-R0.06>4.0>8.00.125>1.0
Mono-R-INHINH-R (katG mutation)0.25>2.00.0150.060.03
Mono-R-INHINH-R (inhA mutation)0.5>1.00.0150.060.03
Mono-R-RIFRIF-R (rpoB mutation)0.060.03>8.00.060.03
Mono-R-MXFMXF-R (gyrA mutation)0.060.030.015>2.00.03

Data is hypothetical and for illustrative purposes, based on typical MIC ranges found in literature.[1][2][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of each drug was determined using the broth microdilution method in a 96-well plate format.

  • Bacterial Strains and Culture Conditions: Mycobacterium tuberculosis H37Rv (pan-susceptible) and various clinically isolated resistant strains were used. Strains were cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 at 37°C.

  • Preparation of Drug Solutions: Stock solutions of each drug were prepared in dimethyl sulfoxide (DMSO) and then serially diluted in 7H9 broth to achieve the final desired concentrations in the microtiter plates.

  • Inoculum Preparation: A bacterial suspension equivalent to a 1.0 McFarland standard was prepared from a fresh culture. This suspension was then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Assay Procedure: 100 µL of the appropriate drug dilution was added to each well of a 96-well plate. Subsequently, 100 µL of the bacterial inoculum was added to each well. The plates were sealed and incubated at 37°C for 7-14 days.

  • MIC Determination: Following incubation, 30 µL of a resazurin solution (0.02%) was added to each well, and the plates were re-incubated for 24-48 hours. A color change from blue to pink indicated bacterial growth. The MIC was defined as the lowest drug concentration that prevented this color change.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Mycolic Acid Biosynthesis Inhibition

The following diagram illustrates the proposed mechanism of action of this compound within the mycolic acid biosynthesis pathway, in contrast to Isoniazid.

Mycolic_Acid_Pathway cluster_fasI Fatty Acid Synthase I (FAS-I) cluster_fasII Fatty Acid Synthase II (FAS-II) cluster_inhibitors Drug Inhibition Acetyl-CoA Acetyl-CoA FAS-I FAS-I Acetyl-CoA->FAS-I Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS-I Acyl-CoAs Acyl-CoAs FAS-I->Acyl-CoAs FAS-II_Elongation FAS-II_Elongation Acyl-CoAs->FAS-II_Elongation Elongation Cycles Meromycolic_Acids Meromycolic_Acids FAS-II_Elongation->Meromycolic_Acids Pks13 Pks13 Meromycolic_Acids->Pks13 Mycolic_Acids Mycolic_Acids Pks13->Mycolic_Acids Isoniazid (activated) Isoniazid (activated) Isoniazid (activated)->FAS-II_Elongation Inhibits InhA This compound This compound This compound->FAS-II_Elongation Inhibits other FAS-II components

Caption: Inhibition of Mycolic Acid Synthesis by this compound and Isoniazid.

Experimental Workflow: MIC Determination for Cross-Resistance Analysis

The workflow for determining the cross-resistance profile of this compound is depicted below.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Strain_Culture Culture of M. tb Strains (H37Rv & Resistant Isolates) Inoculum_Prep Preparation of Bacterial Inoculum (McFarland Standard) Strain_Culture->Inoculum_Prep Drug_Dilution Serial Dilution of Anti-TB Drugs & this compound Plate_Inoculation Inoculation of 96-Well Plates Drug_Dilution->Plate_Inoculation Inoculum_Prep->Plate_Inoculation Incubation Incubation at 37°C (7-14 days) Plate_Inoculation->Incubation Resazurin_Addition Addition of Resazurin Indicator Incubation->Resazurin_Addition Re-incubation Re-incubation (24-48 hours) Resazurin_Addition->Re-incubation MIC_Reading Visual Reading of MICs (Blue to Pink Color Change) Re-incubation->MIC_Reading Data_Comparison Comparison of MICs across Strains MIC_Reading->Data_Comparison

Caption: Workflow for MIC-based cross-resistance analysis.

References

Validating the Target of Novel Anti-Tubercular Agents: A Comparative Guide Using Genetic Knockdown in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), underscores the urgent need for new therapeutic agents with novel mechanisms of action.[1][2][3] A critical step in the development of new anti-tubercular drugs is the validation of their molecular target. This guide provides a comprehensive comparison of chemical and genetic approaches for target validation, using a hypothetical inhibitor, Mtb-IN-X, and its putative target, GeneY, in M. tuberculosis.

The Challenge of Target Validation in M. tuberculosis

Identifying the specific molecular target of a novel compound is a significant hurdle in drug discovery. While a compound may exhibit potent whole-cell activity against Mtb, its precise mechanism of action can be difficult to elucidate. Target validation is essential to confirm that the compound's anti-mycobacterial effect is mediated through the intended pathway, to understand potential resistance mechanisms, and to guide lead optimization efforts.[4][5]

Genetic knockdown techniques, such as CRISPR interference (CRISPRi), have emerged as powerful tools for validating drug targets in M. tuberculosis.[6][7][8][9] These methods allow for the specific and inducible silencing of a target gene, enabling researchers to mimic the effect of a chemical inhibitor and establish a clear link between target engagement and the desired phenotype.

Comparing Chemical and Genetic Inhibition of a Putative Target

This guide uses a hypothetical scenario to illustrate the process of target validation. We consider a novel inhibitor, Mtb-IN-X , which is believed to target an essential gene in M. tuberculosis, GeneY . To validate this hypothesis, we will compare the phenotypic effects of treating wild-type Mtb with Mtb-IN-X to the effects of genetically silencing geneY using a CRISPRi-based knockdown system.

Key Questions in Target Validation:
  • Does reducing the expression of the putative target gene lead to a phenotype similar to that observed with the chemical inhibitor?

  • Does overexpression of the target gene confer resistance to the inhibitor?

  • Does knockdown of the target gene potentiate the effect of the inhibitor?

Answering these questions provides strong evidence for or against the proposed mechanism of action.

Quantitative Data Comparison

The following tables summarize the expected quantitative data from experiments designed to validate the target of Mtb-IN-X.

Table 1: Minimum Inhibitory Concentration (MIC) of Mtb-IN-X against Engineered M. tuberculosis Strains

M. tuberculosis StrainDescriptionExpected MIC of Mtb-IN-X (µg/mL)Interpretation
Wild-Type (WT)Unmodified H37Rv strain1.0Baseline susceptibility
geneY Knockdown (KD)CRISPRi-mediated silencing of geneY< 0.125Hypersensitivity, suggesting geneY is the target
geneY Overexpression (OE)Overexpression of geneY from an inducible promoter> 8.0Resistance, strongly indicating geneY is the target
Control KnockdownCRISPRi targeting a non-essential, non-homologous gene1.0No change, demonstrating specificity of the knockdown

Table 2: In Vitro Growth Kinetics of M. tuberculosis Strains

ConditionStrainDoubling Time (hours)Interpretation
No TreatmentWild-Type22Normal growth
Mtb-IN-X (1x MIC)Wild-Type> 100 (bacteriostatic/cidal)Inhibition of growth by the compound
Anhydrotetracycline (aTc) inducedgeneY Knockdown> 100 (bacteriostatic/cidal)Genetic silencing of the target inhibits growth
No TreatmentgeneY Overexpression22Normal growth

Table 3: Intracellular Survival of M. tuberculosis in Macrophages

Strain / ConditionFold Change in CFU at 72h Post-InfectionInterpretation
Wild-Type (untreated)~10Normal intracellular replication
Wild-Type + Mtb-IN-X< 1Compound inhibits intracellular growth
geneY Knockdown (aTc induced)< 1Genetic silencing of the target impairs intracellular survival
geneY Overexpression (untreated)~10Overexpression of the target does not affect intracellular growth

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Construction of a CRISPRi-Based Knockdown Strain for geneY in M. tuberculosis

This protocol is adapted from established methods for CRISPRi in mycobacteria.[6][9][10]

  • Design and Synthesize sgRNAs: Design two unique single-guide RNAs (sgRNAs) targeting the non-template strand of the geneY coding sequence. Include appropriate overhangs for cloning.

  • Clone sgRNAs into CRISPRi Vector: Ligate the annealed sgRNA oligonucleotides into a suitable mycobacterial CRISPRi vector that expresses a catalytically inactive Cas9 (dCas9) under an anhydrotetracycline (aTc)-inducible promoter.

  • Electroporate M. tuberculosis: Prepare competent M. tuberculosis H37Rv cells and electroporate the sgRNA-containing CRISPRi plasmid.

  • Select for Transformants: Plate the electroporated cells on 7H11 agar containing the appropriate antibiotic for plasmid selection.

  • Verify Transformants: Confirm the presence of the correct plasmid in transformants by colony PCR and Sanger sequencing.

  • Confirm Knockdown Efficiency: Grow the knockdown strain in the presence and absence of aTc. Measure the level of geneY transcript reduction by qRT-PCR. A knockdown of >90% is desirable.

Determination of Minimum Inhibitory Concentration (MIC)
  • Prepare Bacterial Cultures: Grow wild-type, geneY knockdown, and geneY overexpression strains of M. tuberculosis to mid-log phase (OD600 of 0.4-0.6).

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of Mtb-IN-X in a 96-well microplate.

  • Inoculate Plates: Add the bacterial cultures to the wells. For the knockdown strain, include aTc in the media to induce gene silencing.

  • Incubate: Incubate the plates at 37°C for 7-14 days.

  • Determine MIC: The MIC is the lowest concentration of the drug that prevents visible growth.

In Vitro Growth Curve Analysis
  • Prepare Cultures: Inoculate cultures of wild-type and the geneY knockdown strain in 7H9 broth to a starting OD600 of 0.05.

  • Set up Conditions: For the wild-type strain, set up flasks with and without Mtb-IN-X at 1x MIC. For the knockdown strain, set up flasks with and without aTc.

  • Monitor Growth: Incubate the cultures at 37°C with shaking. Measure the OD600 at regular intervals (e.g., every 24 hours) for 10 days.

  • Plot Data: Plot OD600 versus time to visualize the growth curves.

Macrophage Infection Assay
  • Culture Macrophages: Seed a human or murine macrophage cell line (e.g., THP-1 or J774A.1) in 24-well plates and differentiate them into a macrophage-like state.

  • Infect with M. tuberculosis: Infect the macrophage monolayers with the different Mtb strains at a multiplicity of infection (MOI) of 1.

  • Remove Extracellular Bacteria: After 4 hours, wash the cells to remove extracellular bacteria.

  • Add Compounds/Inducers: Add fresh media containing Mtb-IN-X or aTc to the appropriate wells.

  • Lyse Macrophages and Enumerate Bacteria: At different time points (e.g., 4, 24, 72 hours post-infection), lyse the macrophages and plate serial dilutions of the lysate on 7H11 agar to determine the number of viable intracellular bacteria (CFU).

Visualizing the Validation Workflow

The following diagrams, created using Graphviz, illustrate the proposed signaling pathway, the experimental workflow, and the logical relationships in this target validation study.

cluster_0 Proposed Mechanism of Action of Mtb-IN-X Essential_Substrate Essential Substrate GeneY_Protein GeneY Protein Essential_Substrate->GeneY_Protein Catalyzes Essential_Product Essential Product for Mtb Survival GeneY_Protein->Essential_Product Mtb_IN_X Mtb-IN-X Mtb_IN_X->GeneY_Protein Inhibits

Caption: Proposed mechanism of action of Mtb-IN-X targeting the GeneY protein.

cluster_1 Experimental Workflow for Target Validation Start Hypothesis: Mtb-IN-X targets GeneY Construct_Strains Construct Mtb strains: - geneY Knockdown (KD) - geneY Overexpression (OE) Start->Construct_Strains MIC_Testing MIC Testing: WT vs. KD vs. OE Construct_Strains->MIC_Testing Growth_Curves In Vitro Growth Curves: WT + Mtb-IN-X vs. geneY KD Construct_Strains->Growth_Curves Macrophage_Assay Macrophage Infection Assay: WT + Mtb-IN-X vs. geneY KD Construct_Strains->Macrophage_Assay Analysis Data Analysis and Interpretation MIC_Testing->Analysis Growth_Curves->Analysis Macrophage_Assay->Analysis Conclusion Conclusion on Target Validation Analysis->Conclusion cluster_2 Logical Comparison of Chemical and Genetic Inhibition Chemical_Inhibition Chemical Inhibition (Mtb-IN-X) Phenotype Phenotypic Outcome: - Growth Inhibition - Bactericidal/static Effect - Reduced Intracellular Survival Chemical_Inhibition->Phenotype Leads to Genetic_Inhibition Genetic Inhibition (geneY Knockdown) Genetic_Inhibition->Phenotype Leads to Validation Target Validated Phenotype->Validation If phenotypes match

References

Comparative Analysis of Mtb-IN-3 Activity Against Replicating and Non-Replicating M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound Mtb-IN-3's activity against both actively replicating and dormant, non-replicating Mycobacterium tuberculosis (M. tb). The ability to eradicate non-replicating mycobacteria is a critical attribute for novel tuberculosis drug candidates, as this persistent bacterial population is believed to contribute to the long duration of current treatment regimens. This document outlines the experimental data and protocols to objectively assess and compare the performance of this compound with established anti-tubercular agents.

Data Presentation

The following tables summarize the in vitro activity of this compound against M. tb H37Rv under standard replicating and non-replicating conditions, compared to a panel of known anti-tubercular drugs. Non-replicating conditions were induced by nutrient starvation, a widely accepted model for mimicking the dormant state of M. tb.

Table 1: Minimum Inhibitory Concentration (MIC) Against Replicating M. tuberculosis

CompoundMIC90 (µM) - Replicating
This compound [Placeholder: e.g., 0.5]
Isoniazid0.2
Rifampicin0.1
Moxifloxacin0.25
Bedaquiline0.03
Pretomanid0.2

Table 2: Activity Against Non-Replicating M. tuberculosis (Nutrient Starvation Model)

CompoundMinimum Bactericidal Concentration (MBC90) (µM) - Non-ReplicatingLog10 CFU Reduction at 4x MIC
This compound [Placeholder: e.g., 2.0] [Placeholder: e.g., 3.5]
Isoniazid>100<1
Rifampicin5.02.5
Moxifloxacin10.02.0
Bedaquiline1.04.0
Pretomanid1.53.8

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Minimum Inhibitory Concentration (MIC) against Replicating M. tuberculosis

This protocol is used to determine the lowest concentration of a compound that inhibits 90% of the visible growth of M. tb.

  • Bacterial Strain and Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Assay Procedure:

    • The compound of interest is serially diluted in a 96-well microplate.

    • A mid-log phase culture of M. tb H37Rv is diluted and added to each well to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Plates are incubated at 37°C for 7-14 days.

    • Growth inhibition is assessed visually or by measuring optical density at 600 nm.

  • Endpoint: The MIC90 is defined as the lowest drug concentration that results in a 90% reduction in growth compared to the drug-free control.

Assessment of Activity against Non-Replicating M. tuberculosis (Nutrient Starvation Model)

This assay evaluates the bactericidal activity of a compound against dormant M. tb.[1][2]

  • Induction of Non-Replicating State:

    • Mid-log phase M. tb H37Rv is washed and resuspended in phosphate-buffered saline (PBS) containing 0.05% Tween 80 to induce nutrient starvation.[2]

    • The culture is incubated at 37°C for 10-14 days to allow the bacteria to enter a non-replicating state.

  • Compound Exposure:

    • The non-replicating bacteria are exposed to serial dilutions of the test compounds.

    • The plates are incubated at 37°C for an additional 7 days.

  • Viability Assessment:

    • Following compound exposure, samples from each well are washed to remove the drug and then plated on Middlebrook 7H10 agar plates.

    • Colony Forming Units (CFUs) are counted after 3-4 weeks of incubation at 37°C.

  • Endpoint: The MBC90 is the lowest concentration of the compound that results in a 90% reduction in CFU counts compared to the untreated control. The log10 CFU reduction is calculated to determine the extent of bactericidal activity.

Mandatory Visualizations

Signaling Pathway

cluster_replication Replicating M. tb cluster_non_replication Non-Replicating M. tb Cell Wall Synthesis Cell Wall Synthesis DNA Replication DNA Replication Protein Synthesis Protein Synthesis Energy Metabolism (Aerobic) Energy Metabolism (Aerobic) Alternative Energy Metabolism Alternative Energy Metabolism ATP Synthesis ATP Synthesis Stress Response Pathways Stress Response Pathways This compound This compound This compound->Alternative Energy Metabolism Inhibition Isoniazid Isoniazid Isoniazid->Cell Wall Synthesis Inhibition Rifampicin Rifampicin Rifampicin->Protein Synthesis Inhibition Moxifloxacin Moxifloxacin Moxifloxacin->DNA Replication Inhibition Bedaquiline Bedaquiline Bedaquiline->ATP Synthesis Inhibition

Caption: Putative targets of this compound and comparator drugs.

Experimental Workflow

cluster_replicating Replicating Assay cluster_non_replicating Non-Replicating Assay r_start Start with log-phase M. tb culture r_expose Expose to compound dilutions in 7H9 broth r_start->r_expose r_incubate Incubate for 7-14 days at 37°C r_expose->r_incubate r_read Read MIC90 (visual or OD) r_incubate->r_read nr_start Induce dormancy (nutrient starvation in PBS) nr_expose Expose dormant M. tb to compound dilutions nr_start->nr_expose nr_incubate Incubate for 7 days at 37°C nr_expose->nr_incubate nr_plate Plate on 7H10 agar nr_incubate->nr_plate nr_count Count CFUs after 3-4 weeks nr_plate->nr_count

Caption: Workflow for assessing compound activity.

References

Independent Verification of Anti-Tubercular Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tubercular activity of Bedaquiline, a key contemporary anti-mycobacterial agent, with other significant alternatives. The information is supported by experimental data and detailed protocols to aid in research and development efforts against Mycobacterium tuberculosis (Mtb).

Executive Summary

Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1] This necessitates the continuous development and independent verification of novel anti-tubercular agents. This guide focuses on Bedaquiline, a diarylquinoline antibiotic, and compares its performance with other first-line and second-line anti-TB drugs. Bedaquiline has a novel mode of action, inhibiting the mycobacterial ATP synthase, an essential enzyme for the bacteria's energy production.[2]

Comparative Analysis of Anti-Tubercular Agents

The following table summarizes the key characteristics and performance metrics of Bedaquiline and other selected anti-tubercular drugs.

DrugDrug ClassMechanism of ActionIn Vitro Activity (MIC Range in µg/mL)Key Adverse Effects
Bedaquiline DiarylquinolineInhibits mycobacterial ATP synthase.[2]0.03 - 0.12QT prolongation, increased mortality in some studies, nausea, joint and chest pain.[3]
Isoniazid HydrazideInhibits mycolic acid synthesis, a key component of the mycobacterial cell wall.0.02 - 0.2Peripheral neuropathy, hepatotoxicity.
Rifampicin RifamycinInhibits DNA-dependent RNA polymerase.0.05 - 0.5Hepatotoxicity, orange discoloration of body fluids, drug interactions.
Pyrazinamide CarboxamideDisrupts mycobacterial cell membrane metabolism and transport functions; active at acidic pH.[4]20 - 100Hepatotoxicity, hyperuricemia.
Ethambutol DiamineInhibits arabinosyl transferase, disrupting cell wall synthesis.0.5 - 2.0Optic neuritis (dose-dependent).
Linezolid OxazolidinoneInhibits protein synthesis by binding to the 50S ribosomal subunit.[3]0.25 - 1.0Bone marrow suppression, peripheral and optic neuropathy.[3]
Moxifloxacin FluoroquinoloneInhibits DNA gyrase and topoisomerase IV.[3]0.12 - 0.5QT prolongation, tendonitis, peripheral neuropathy.
Delamanid NitroimidazoleInhibits mycolic acid synthesis.[2]0.006 - 0.024QT prolongation, anxiety, nausea.

Experimental Protocols

Accurate and reproducible assessment of anti-tubercular activity is critical for drug development. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Antimicrobial agents (e.g., Bedaquiline)

  • Resazurin sodium salt solution (0.02%)

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

  • Prepare an Mtb H37Rv inoculum to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the inoculum to each well containing the diluted compounds. Include a drug-free well as a positive control for growth and a well with media only as a negative control.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add 10 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • The MIC is defined as the lowest drug concentration at which no color change from blue to pink is observed, indicating inhibition of bacterial growth.[5]

Half-Maximal Inhibitory Concentration (IC50) Determination

The IC50 represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, Mtb growth.

Materials:

  • Same as for MIC determination.

Procedure:

  • Follow steps 1-4 of the MIC determination protocol.

  • After incubation, measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a spectrophotometer.

  • Calculate the percentage of growth inhibition for each drug concentration using the formula: % Inhibition = [1 - (OD_test_well / OD_positive_control_well)] * 100

  • Plot the percentage of inhibition against the logarithm of the drug concentration.

  • The IC50 value is determined from the resulting dose-response curve.[6]

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate important concepts in anti-tubercular drug action and evaluation.

cluster_Mtb Mycobacterium tuberculosis cluster_Drugs Anti-Tubercular Drugs ATP_Synthase ATP Synthase Mycolic_Acid_Synthesis Mycolic Acid Synthesis RNA_Polymerase RNA Polymerase DNA_Gyrase DNA Gyrase Protein_Synthesis Protein Synthesis (Ribosome) Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Isoniazid Isoniazid Isoniazid->Mycolic_Acid_Synthesis Delamanid Delamanid Delamanid->Mycolic_Acid_Synthesis Rifampicin Rifampicin Rifampicin->RNA_Polymerase Moxifloxacin Moxifloxacin Moxifloxacin->DNA_Gyrase Linezolid Linezolid Linezolid->Protein_Synthesis

Caption: Mechanisms of action for various anti-tubercular drugs.

cluster_workflow Anti-Tubercular Activity Verification Workflow start Start: Compound of Interest mic Determine MIC (Broth Microdilution) start->mic ic50 Determine IC50 (Dose-Response Assay) mic->ic50 cytotoxicity Assess Cytotoxicity (e.g., on Vero cells) ic50->cytotoxicity intracellular Evaluate Intracellular Activity (Macrophage Infection Model) cytotoxicity->intracellular in_vivo In Vivo Efficacy Studies (e.g., Mouse Model) intracellular->in_vivo end End: Candidate for Further Development in_vivo->end

Caption: A typical workflow for verifying anti-tubercular activity.

cluster_pathway Bedaquiline's Impact on Mtb Energy Metabolism ETC Electron Transport Chain Proton_Motive_Force Proton Motive Force ETC->Proton_Motive_Force generates ATP_Synthase ATP Synthase Proton_Motive_Force->ATP_Synthase drives ATP_Production ATP Production ATP_Synthase->ATP_Production catalyzes Bacterial_Growth Bacterial Growth & Survival ATP_Production->Bacterial_Growth essential for Bedaquiline_Node Bedaquiline Bedaquiline_Node->ATP_Synthase inhibits

Caption: Signaling pathway of Bedaquiline's inhibitory action.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.